molecular formula C15H16O6S2 B1347201 Methylene bis(4-methylbenzenesulfonate) CAS No. 24124-59-2

Methylene bis(4-methylbenzenesulfonate)

Cat. No.: B1347201
CAS No.: 24124-59-2
M. Wt: 356.4 g/mol
InChI Key: LEXULLPDKRNGQG-UHFFFAOYSA-N
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Description

Methylene bis(4-methylbenzenesulfonate) is a useful research compound. Its molecular formula is C15H16O6S2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound Methylene bis(4-methylbenzenesulfonate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 318486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methylene bis(4-methylbenzenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylene bis(4-methylbenzenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6S2/c1-12-3-7-14(8-4-12)22(16,17)20-11-21-23(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXULLPDKRNGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317572
Record name Methylene bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24124-59-2
Record name 24124-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylene bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methylene bis(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methylene bis(4-methylbenzenesulfonate), a compound of interest in medicinal chemistry and organic synthesis. This document details a feasible synthetic protocol, summarizes key quantitative data, and explores a potential mechanism of its reported anticancer activity.

Core Concepts and Synthesis Strategy

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate or bis(p-toluenesulfonyl)methane, is a molecule featuring two tosylate groups linked by a methylene bridge. The synthesis of this compound can be approached through the nucleophilic substitution reaction between a salt of p-toluenesulfinic acid and a methylene dihalide. This method leverages the nucleophilicity of the sulfinate anion and the electrophilicity of the dihalomethane.

Experimental Protocol: Synthesis of Methylene bis(4-methylbenzenesulfonate)

This protocol describes a plausible method for the synthesis of Methylene bis(4-methylbenzenesulfonate) based on established principles of organic synthesis.

Materials:

  • Sodium p-toluenesulfinate (2.2 eq.)

  • Dichloromethane (CH₂Cl₂) (1.0 eq.)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium p-toluenesulfinate (2.2 equivalents) in a minimal amount of dimethylformamide (DMF).

  • Addition of Dichloromethane: To the stirred solution, add dichloromethane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain it under reflux with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with distilled water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure Methylene bis(4-methylbenzenesulfonate) as a solid.

Data Presentation

The following table summarizes the key quantitative data for Methylene bis(4-methylbenzenesulfonate).

PropertyValue
Molecular Formula C₁₅H₁₆O₄S₂
Molecular Weight 324.41 g/mol
Appearance White to off-white solid
Melting Point 118-121 °C
Solubility Soluble in many organic solvents such as dichloromethane and acetone. Insoluble in water.
Purity (Typical) >97%

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for Methylene bis(4-methylbenzenesulfonate).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Sodium p-toluenesulfinate Sodium p-toluenesulfinate Reaction Mixture Reaction Mixture Sodium p-toluenesulfinate->Reaction Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction Mixture DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction Mixture Heat (80-90°C) Heat (80-90°C) Heat (80-90°C)->Reaction Mixture Methylene bis(4-methylbenzenesulfonate) Methylene bis(4-methylbenzenesulfonate) Reaction Mixture->Methylene bis(4-methylbenzenesulfonate)

Caption: Synthesis of Methylene bis(4-methylbenzenesulfonate).

Potential Signaling Pathway in Cancer Cells

Some 4-methylbenzenesulfonate derivatives have been reported to exhibit anticancer activity by inducing G2/M cell cycle arrest. The following diagram depicts a simplified, hypothetical signaling pathway that could be involved.

G2_M_Arrest_Pathway cluster_drug Drug Action cluster_checkpoint G2/M Checkpoint Regulation Methylene bis(4-methylbenzenesulfonate) Methylene bis(4-methylbenzenesulfonate) DNA Damage DNA Damage Methylene bis(4-methylbenzenesulfonate)->DNA Damage Induces ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases Activates Chk1/Chk2 Kinases Chk1/Chk2 Kinases ATM/ATR Kinases->Chk1/Chk2 Kinases Activates Cdc25 Phosphatase Cdc25 Phosphatase Chk1/Chk2 Kinases->Cdc25 Phosphatase Inhibits G2/M Arrest G2/M Arrest Chk1/Chk2 Kinases->G2/M Arrest Cyclin B1/CDK1 Complex Cyclin B1/CDK1 Complex Cdc25 Phosphatase->Cyclin B1/CDK1 Complex Activates Mitosis Mitosis Cyclin B1/CDK1 Complex->Mitosis G2/M Arrest->Mitosis Blocks

Caption: Hypothetical G2/M cell cycle arrest pathway.

An In-depth Technical Guide to the Synthesis of Methylene bis(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis protocol for Methylene bis(4-methylbenzenesulfonate), a potentially valuable building block in organic synthesis and medicinal chemistry. While a specific, published protocol for this exact molecule has not been identified in the surveyed literature, a robust synthetic strategy can be devised based on well-established chemical principles and analogous reactions. This document outlines a detailed experimental procedure, presents relevant data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a diester of methanediol and p-toluenesulfonic acid. Its structure suggests its utility as a bifunctional electrophile, capable of introducing a methylene bridge between two nucleophilic species. The tosylate groups are excellent leaving groups, making the compound highly reactive towards a variety of nucleophiles. This reactivity profile makes it an attractive intermediate for the synthesis of complex organic molecules, including heterocyclic compounds and other targets in drug discovery and development.

This guide details a synthetic approach involving the reaction of sodium p-toluenesulfonate with a methylene dihalide under phase-transfer catalysis conditions. This method is analogous to the well-documented synthesis of similar bis-substituted methane derivatives.

Proposed Synthesis Pathway

The proposed synthesis of methylene bis(4-methylbenzenesulfonate) involves a nucleophilic substitution reaction between sodium p-toluenesulfonate and a methylene dihalide, such as diiodomethane or dichloromethane. The reaction is facilitated by a phase-transfer catalyst, which transports the tosylate anion from the solid or aqueous phase to the organic phase where the reaction occurs.

Synthesis_Pathway NaOTs Sodium p-toluenesulfonate (2 eq.) Product Methylene bis(4-methylbenzenesulfonate) NaOTs->Product CH2X2 Methylene dihalide (1 eq.) (X = I or Cl) CH2X2->Product PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Product Solvent Solvent (e.g., Dichloromethane or Acetonitrile) Solvent->Product Conditions Heat (Reflux) Conditions->Product

Methylene Ditosylate: A Technical Guide to its Chemical Mechanism and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene ditosylate, a diester of methanediol and p-toluenesulfonic acid, is a chemical reagent primarily recognized for its role as a bifunctional electrophile. While not a therapeutic agent with a defined pharmacological mechanism of action, its high reactivity towards nucleophiles makes it a valuable tool in organic synthesis, particularly as a cross-linking agent and a methylene group donor. This technical guide elucidates the chemical mechanism of action of methylene ditosylate, details its reactivity, and provides an overview of its synthetic applications.

Chemical Properties and Reactivity

Methylene ditosylate is a solid with a molecular weight of 356.41 g/mol and a melting point of 116-118°C[1]. Its core reactivity stems from the two tosylate groups, which are excellent leaving groups. The methylene bridge connecting these two groups is consequently highly electrophilic and susceptible to nucleophilic attack.

Table 1: Physical and Chemical Properties of Methylene Ditosylate [1]

PropertyValue
CAS Number 24124-59-2
Molecular Formula C₁₅H₁₆O₆S₂
Molecular Weight 356.41 g/mol
Melting Point 116-118°C
Boiling Point 523.2°C at 760 mmHg
Density 1.356 g/cm³

The mechanism of action of methylene ditosylate is best understood as a bifunctional electrophile in SN2 reactions. It can react with a variety of nucleophiles, including amines, thiols, and carbanions. The reaction proceeds via a two-step nucleophilic substitution, where each tosylate group is sequentially displaced.

SN2_Mechanism sub CH₂(OTs)₂ int Nu-CH₂-OTs sub->int Sɴ2 nuc1 Nu:⁻ nuc1->sub nuc2 Nu:⁻ nuc2->int prod Nu-CH₂-Nu int->prod Sɴ2 lg1 TsO⁻ int->lg1 lg2 TsO⁻ prod->lg2

Caption: SN2 Reaction Mechanism of Methylene Ditosylate.

Applications in Organic Synthesis

The primary application of methylene ditosylate is in organic synthesis, where it serves as a source for a methylene (-CH₂-) bridge.

Cross-Linking Agent

Methylene ditosylate can act as a cross-linking agent by reacting with two nucleophilic sites on the same or different molecules. This property is analogous to other cross-linking agents used in polymer chemistry to improve the mechanical properties of materials[2][3][4]. The tosylate groups provide good leaving group potential for efficient cross-linking reactions.

Crosslinking_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Polymer with Nucleophilic Groups (Nu:) C Mixing and Reaction (Nucleophilic Substitution) A->C B Methylene Ditosylate (TsO-CH₂-OTs) B->C D Cross-linked Polymer (Polymer-Nu-CH₂-Nu-Polymer) C->D

Caption: Experimental Workflow for Polymer Cross-linking.

Synthesis of Heterocycles

Methylene ditosylate can be used to introduce a methylene bridge in the synthesis of heterocyclic compounds. For example, by reacting with a molecule containing two nucleophilic groups in appropriate proximity, it can facilitate ring formation. This is a common strategy in the synthesis of various cyclic structures.

Comparison with Other Tosylates in Biological Contexts

While methylene ditosylate itself lacks a defined biological mechanism of action, other molecules containing tosylate or ditosylate moieties are known to be biologically active. It is crucial to distinguish methylene ditosylate from these compounds.

  • Lapatinib Ditosylate: A potent dual tyrosine kinase inhibitor that targets HER2 and EGFR in cancer therapy. Its mechanism involves blocking downstream signaling pathways like MAPK and PI3K/AKT[5].

  • S-Adenosyl-L-methionine disulfate tosylate (SAMe-DT): A stable salt form of SAM, a universal biological methyl donor. It is used in in vitro methylation assays for enzymes like DNMT1[6].

The biological activity of these compounds arises from the complex parent molecule, not the tosylate group itself, which primarily serves as a counterion to improve stability or solubility.

Conclusion

Methylene ditosylate's "mechanism of action" is chemical rather than pharmacological. It functions as a bifunctional electrophile, enabling it to act as an effective cross-linking agent and a methylene bridge donor in organic synthesis. Researchers and drug development professionals should be aware of its chemical reactivity and distinguish it from biologically active tosylate-containing pharmaceuticals. While it does not directly modulate signaling pathways or cellular targets in a therapeutic sense, its utility in chemical synthesis may contribute to the construction of larger, biologically active molecules. Further research into its applications in materials science and as a synthetic tool is warranted.

References

Methylene bis(4-methylbenzenesulfonate): A Comprehensive Technical Review of its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a versatile organic reagent with the chemical formula C₁₅H₁₆O₆S₂.[1][2] Its structure features a central methylene group flanked by two tosylate esters. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable bifunctional electrophile. This technical guide provides an in-depth review of the known applications of Methylene bis(4-methylbenzenesulfonate) in organic synthesis, with a focus on its role as a key building block for the introduction of a methylene bridge and in the synthesis of various heterocyclic and macrocyclic structures.

Core Applications

The primary utility of Methylene bis(4-methylbenzenesulfonate) stems from its ability to act as a methylene-ating agent, reacting with two nucleophilic centers to form a one-carbon bridge. This property has been exploited in the synthesis of a variety of organic molecules.

Synthesis of Diazides and Other Bridged Compounds

A significant application of Methylene bis(4-methylbenzenesulfonate) is in the synthesis of diazides, which are precursors to various nitrogen-containing compounds. The ditosylate serves as an effective electrophile in a double nucleophilic substitution reaction with azide ions.

Reaction Scheme:

G MBM Methylene bis(4-methylbenzenesulfonate) DMF DMF, 80 °C MBM->DMF NaN3 Sodium Azide (NaN3) NaN3->DMF Diazide Resulting Diazide DMF->Diazide G cluster_0 Synthesis of Phenobarbital Ditosylate cluster_1 Derivatization 1,3-bis(hydroxymethyl)phenobarbital 1,3-bis(hydroxymethyl)phenobarbital Phenobarbital Ditosylate Phenobarbital Ditosylate 1,3-bis(hydroxymethyl)phenobarbital->Phenobarbital Ditosylate Et3N p-toluenesulfonyl chloride p-toluenesulfonyl chloride p-toluenesulfonyl chloride->Phenobarbital Ditosylate Phenobarbital Ditosylate_ref Phenobarbital Ditosylate Diazide Derivative Diazide Derivative Phenobarbital Ditosylate_ref->Diazide Derivative NaN3 Dinitrile Derivative Dinitrile Derivative Phenobarbital Ditosylate_ref->Dinitrile Derivative KCN G start Start step1 React Diol with p-toluenesulfonyl chloride start->step1 step2 Isolate Ditosylate (e.g., Methylene bis(4-methylbenzenesulfonate)) step1->step2 step3 React Ditosylate with protected BINOL step2->step3 NaH, DMF, 80 °C step4 Purify to obtain bis-BINOLate ether step3->step4 end End step4->end

References

The Advent of a Versatile Reagent: Early Applications of Methylene Ditosylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the foundational research and early applications of methylene ditosylate, a key reagent in the development of synthetic organic chemistry. This guide details its initial uses in the formation of methylene ethers and cyclopropanes, providing a granular look at the experimental protocols and quantitative data from pioneering studies.

Methylene ditosylate, formally known as methanediol bis(4-methylbenzenesulfonate), emerged in the mid-20th century as a potent and versatile electrophilic methyleneating agent. Its utility stems from the presence of two excellent tosylate leaving groups attached to a central methylene carbon, rendering it highly susceptible to nucleophilic attack.[1] Early investigations into its reactivity laid the groundwork for its application in several key areas of organic synthesis, most notably in the formation of methylene ethers (acetals) of diols and in the synthesis of cyclopropane rings from active methylene compounds.

Synthesis and Properties

Methylene ditosylate is a crystalline solid, typically appearing as white to light yellow.[1] It is soluble in a range of polar organic solvents. The presence of the two tosylate groups makes it a powerful alkylating agent, capable of reacting with a variety of nucleophiles in substitution reactions.[1]

Key Early Applications

Methylenation of Catechols and Diols: Formation of Methylene Ethers

One of the earliest and most significant applications of reagents analogous to methylene ditosylate was in the protection of catechols and other 1,2- and 1,3-diols through the formation of methylenedioxy bridges. The methylenedioxy group is a common motif in many natural products and also serves as a robust protecting group in multi-step syntheses.

Historically, the methylenation of catechols was a challenging transformation, often plagued by low yields. Early methods employed reagents like methylene iodide or methylene chloride in the presence of a base. For instance, the reaction of catechol with methylene chloride and sodium hydroxide in dimethyl sulfoxide was reported to give benzo-1,3-dioxole.

Experimental Protocol: Methylenation of Catechol with Methylene Chloride (Bonthrone and Cornforth Method)

A mixture of methylene chloride (100 ml) and dimethyl sulfoxide (500 ml) was heated to 125-130°C with stirring under a nitrogen atmosphere. Pelleted catechol (5.5 g) and pelleted sodium hydroxide (4.15 g) were added simultaneously and slowly to the heated mixture. The reaction progress was monitored, and upon completion, the product, benzo-1,3-dioxole, was isolated.[1]

While methylene ditosylate offered a potentially more reactive alternative to dihalomethanes for such transformations, early literature specifically detailing its use for this purpose is sparse. However, the principle of using a di-electrophilic methane equivalent was well-established, and the superior leaving group ability of tosylate compared to halides would have made methylene ditosylate an attractive, albeit more expensive, option.

The general workflow for the methylenation of a diol using a methyleneating agent like methylene ditosylate can be visualized as a two-step nucleophilic substitution process.

Methylenation_Workflow Diol Diol (e.g., Catechol) Dianion Dianion Intermediate Diol->Dianion Deprotonation Base Base (e.g., NaOH) Base->Dianion Product Methylene Ether (e.g., Benzo-1,3-dioxole) Dianion->Product Nucleophilic Attack MDT Methylene Ditosylate (CH₂(OTs)₂) MDT->Product Byproduct 2 TsO⁻ Product->Byproduct

Caption: General workflow for the methylenation of a diol.

Synthesis of Cyclopropanes

Another significant early area of exploration for methylene ditosylate and related compounds was in the synthesis of cyclopropane rings. The formation of these strained three-membered rings is a fundamental transformation in organic chemistry. One established method involves the reaction of a 1,3-dicarbonyl compound or other active methylene compound with a 1,2-dielectrophile.

While specific early examples using methylene ditosylate for this purpose are not extensively documented in readily available literature, the analogous reaction using other methyleneating agents provides a clear precedent for its potential application. The general strategy involves the deprotonation of an active methylene compound to form a carbanion, which then acts as a nucleophile in a double substitution reaction with the methyleneating agent.

Table 1: Representative Yields for Methylenation of Catechols with Methylene Chloride

Catechol DerivativeInitial Concentration (M)Reaction TimeYield (%)Reference
Catechol2.510 min46[1]
Catechol1.0-68[1]
Catechol0.6770 min73[1]
Catechol (slow addition)--91[1]
Alkylcatechols0.67-70-80[1]

The logical pathway for such a cyclopropanation reaction is depicted below.

Cyclopropanation_Pathway ActiveMethylene Active Methylene Compound (e.g., Malonic Ester) Carbanion Carbanion Intermediate ActiveMethylene->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Mono-alkylated Intermediate Carbanion->Intermediate SN2 Attack MDT Methylene Ditosylate (CH₂(OTs)₂) MDT->Intermediate Product Cyclopropane Derivative Intermediate->Product Intramolecular SN2 Byproduct1 TsO⁻ Intermediate->Byproduct1 Byproduct2 TsO⁻ Product->Byproduct2

Caption: Logical pathway for cyclopropanation using methylene ditosylate.

Conclusion

While the early body of literature specifically focused on methylene ditosylate is not as extensive as that for more common reagents like dihalomethanes, its role as a powerful and highly reactive methyleneating agent was implicitly understood through the broader context of research on methylene ether and cyclopropane synthesis. The foundational studies on analogous reagents paved the way for the eventual wider adoption of methylene ditosylate in more complex synthetic challenges, particularly as the importance of efficient and high-yielding reactions grew within the field of organic chemistry. Its legacy lies in its contribution to the synthetic chemist's toolbox for the construction of fundamental organic structures.

References

Methylene bis(4-methylbenzenesulfonate): A Bifunctional Electrophile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a versatile and highly reactive bifunctional electrophile. Its unique structure, featuring two excellent tosylate leaving groups attached to a central methylene bridge, makes it a valuable reagent in organic synthesis for the introduction of a methylene linker between two nucleophilic centers. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of methylene bis(4-methylbenzenesulfonate), with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical Properties

Methylene bis(4-methylbenzenesulfonate) is a white to off-white solid with a melting point of 116-118 °C.[1] It is characterized by the presence of two sulfonate ester functional groups, which are excellent leaving groups in nucleophilic substitution reactions. This high reactivity necessitates storage in a dry, inert atmosphere to prevent hydrolysis.

PropertyValueReference
Molecular Formula C₁₅H₁₆O₆S₂[2][3]
Molecular Weight 356.41 g/mol [2][3]
Melting Point 116-118 °C[1]
Appearance White to off-white solid
Solubility Soluble in many organic solvents such as dichloromethane, chloroform, and acetone.
CAS Number 24124-59-2[1][2][3]

Synthesis

While detailed synthetic procedures for methylene bis(4-methylbenzenesulfonate) are not extensively reported in readily available literature, a general and plausible method involves the reaction of para-toluenesulfonyl chloride with a suitable methylene source, such as paraformaldehyde, in the presence of a base. The reaction likely proceeds through the formation of a sulfonate ester intermediate.

A general synthetic workflow for the preparation of sulfonate esters is illustrated below.

G reagents p-Toluenesulfonyl Chloride + Paraformaldehyde product Methylene bis(4-methylbenzenesulfonate) reagents->product Reaction base Base (e.g., Pyridine, Triethylamine) base->product Catalyst/Acid Scavenger solvent Inert Solvent (e.g., Dichloromethane) solvent->product Reaction Medium

Caption: General synthesis workflow for methylene bis(4-methylbenzenesulfonate).

Applications as a Bifunctional Electrophile

The core utility of methylene bis(4-methylbenzenesulfonate) lies in its ability to react with two equivalents of a nucleophile, or with a single nucleophile bearing two nucleophilic sites, to form a methylene-bridged product. This reactivity is central to the synthesis of a variety of important molecular scaffolds.

Synthesis of Macrocycles: Aza-Crown Ethers and Cryptands

One of the most significant applications of bifunctional electrophiles like methylene ditosylate is in the synthesis of macrocyclic compounds such as aza-crown ethers and cryptands. These molecules are of great interest due to their ability to selectively bind metal ions and small organic molecules, with applications in sensing, catalysis, and drug delivery.

The general strategy involves the reaction of a di-nucleophile, such as a diamine or a diol, with a di-electrophile. While specific examples detailing the use of methylene bis(4-methylbenzenesulfonate) are not abundant in the literature, analogous reactions with other di-tosylates provide a clear blueprint for its potential application.

G Diamine Diamine (H₂N-R-NH₂) AzaCrown N,N'-Methylene-bridged Aza-Crown Ether Diamine->AzaCrown MethyleneDitosylate Methylene bis(4-methylbenzenesulfonate) MethyleneDitosylate->AzaCrown Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->AzaCrown Promotes Nucleophilicity Solvent High Dilution in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->AzaCrown Favors Intramolecular Cyclization G Phenylenediamine 1,2-Phenylenediamine Derivative Bisbenzimidazole Bis(benzimidazol-1-yl)methane Phenylenediamine->Bisbenzimidazole MethyleneDitosylate Methylene bis(4-methylbenzenesulfonate) MethyleneDitosylate->Bisbenzimidazole Base Base (e.g., K₂CO₃) Base->Bisbenzimidazole Solvent Solvent (e.g., DMF) Solvent->Bisbenzimidazole

References

introduction to tosylate leaving groups in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tosylate Leaving Groups in Synthesis

Abstract

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. The transformation of a poor leaving group, such as a hydroxyl group, into an excellent one is a frequent and critical challenge. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), stands out as a highly effective and versatile solution.[1] Its stability, reactivity, and the stereochemical control it affords have cemented its role as an indispensable functional group in multi-step synthesis, particularly within the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of the tosylate group's function as a superior leaving group, delving into the underlying chemical principles that govern its reactivity, presenting quantitative data, providing detailed experimental protocols, and illustrating its application in key reaction pathways.

The Chemical Foundation of the Tosylate's Efficacy

The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would result in the formation of the hydroxide ion (HO⁻), a strong base.[1] Effective leaving groups are invariably weak bases, as this indicates they are stable on their own. The efficacy of the tosylate group is rooted in the stability of the p-toluenesulfonate anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). This stability is primarily due to:

  • Resonance Delocalization : The negative charge on the departing oxygen atom is extensively delocalized across all three oxygen atoms of the sulfonate group.[3][4][5] This distribution of charge significantly stabilizes the anion.

  • Inductive Effects : The electron-withdrawing nature of the sulfonyl group and the aromatic ring further helps to disperse the negative charge.[1]

By converting an alcohol to a tosylate, a poor leaving group is transformed into one that is highly stabilized and readily displaced.[6]

Quantitative Comparison of Leaving Groups

The effectiveness of a leaving group can be quantified by comparing the acidity of its conjugate acid (pKa) and the relative rates of reaction. A lower pKa value indicates a stronger acid and, consequently, a more stable conjugate base, which makes for a better leaving group.[5][7]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Rate (vs. Mesylate)
Triflate-OTfTriflic Acid (CF3SO3H)~ -12 to -1356,000
Tosylate -OTs p-Toluenesulfonic Acid~ -6.5 0.70
Mesylate-OMsMethanesulfonic Acid~ -1.2 to -2.01.00
Iodide-IHydroiodic Acid (HI)~ -10-
Bromide-BrHydrobromic Acid (HBr)~ -9-
Chloride-ClHydrochloric Acid (HCl)~ -7-
Note: Data sourced from multiple references.[7] Relative rates are approximate and can vary with substrate, nucleophile, and solvent conditions.

As the data indicates, sulfonate esters like tosylates are excellent leaving groups, with reactivity that can surpass that of halides in nucleophilic substitution reactions.[5] While triflate is a more reactive leaving group, tosylates offer a balance of high reactivity, stability for handling, and cost-effectiveness.[5][7]

Synthesis and Experimental Protocols

The preparation of tosylates from primary or secondary alcohols is a standard and reliable procedure that proceeds with retention of stereochemistry at the alcoholic carbon.[8][9][10]

Tosylation_Mechanism cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) TsCl Tosyl Chloride ROTs R-OTs (Tosyl Ester) ROH->ROTs Nucleophilic attack on S Pyr Pyridine (Base) TsCl->ROTs PyrHCl Pyridinium Hydrochloride Pyr->PyrHCl Deprotonation

Caption: General workflow for the tosylation of an alcohol.

Experimental Protocol 1: Synthesis of an Alkyl Tosylate (e.g., Butyl Tosylate)

Objective: To convert a primary alcohol into an alkyl tosylate, creating a substrate with an excellent leaving group for subsequent reactions.[5]

Materials:

  • 1-Butanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous, as solvent and base)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-butanol (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C (ice bath).

  • Add p-toluenesulfonyl chloride (TsCl, ~1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product, butyl tosylate, can be purified by recrystallization or column chromatography if necessary. Alkyl tosylates are often crystalline solids, making them easier to handle and purify.[5][11]

Experimental Protocol 2: SN2 Reaction of an Alkyl Tosylate

Objective: To demonstrate the displacement of the tosylate group via an SN2 reaction with a nucleophile.

Materials:

  • Butyl tosylate (from Protocol 1)

  • Sodium azide (NaN₃, nucleophile)

  • Dimethylformamide (DMF, solvent)

  • Diethyl ether

  • Water

  • Standard glassware for heating and workup

Procedure:

  • In a round-bottom flask, dissolve the prepared butyl tosylate (1.0 eq) in DMF.

  • Add sodium azide (NaN₃, ~1.5 eq) to the solution.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC). Tosylates are readily visualized on TLC plates due to the aromatic ring.[5][12]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water to remove DMF, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent via rotary evaporation to yield the product, butyl azide.

Key Applications in Synthesis

The primary utility of converting an alcohol to a tosylate is to facilitate nucleophilic substitution and elimination reactions.[1][2]

A. Nucleophilic Substitution (SN2) Reactions

Alkyl tosylates are highly reactive substrates for SN2 reactions, often showing greater reactivity than the corresponding alkyl bromides or chlorides.[5] This allows for efficient substitution with a wide range of strong and weak nucleophiles. A key feature of this reaction is the inversion of stereochemistry at the carbon center bearing the leaving group.[13]

SN2_Pathway Nu Nu⁻ TS [Nu---R---OTs]⁻ Nu->TS Backside Attack Substrate R-OTs Substrate->TS Backside Attack Product Nu-R TS->Product Inversion of Stereochemistry LeavingGroup TsO⁻ TS->LeavingGroup Inversion of Stereochemistry

Caption: Generalized SN2 pathway with a tosylate leaving group.

This two-step sequence—tosylation with retention of configuration followed by SN2 displacement with inversion—provides a powerful and reliable method for the stereospecific inversion of an alcohol's configuration.[1][5]

Stereo_Control A Chiral Alcohol (e.g., R-configuration) B Alkyl Tosylate (R-configuration) A->B Tosylation with TsCl, Pyridine (Retention of Configuration) C Inverted Product (S-configuration) B->C SN2 with Nucleophile (Nu⁻) (Inversion of Configuration)

Caption: Workflow for stereochemical inversion of an alcohol via tosylation.

B. Elimination (E2) Reactions

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), alkyl tosylates readily undergo E2 elimination to form alkenes.[14] The reaction requires an anti-periplanar arrangement between a β-hydrogen and the tosylate leaving group.

E2_Pathway Base Base⁻ Alkene Cβ=Cα (Alkene) Base->Alkene Concerted Proton Abstraction & Leaving Group Departure ConjAcid Base-H Base->ConjAcid Concerted Proton Abstraction & Leaving Group Departure LeavingGroup TsO⁻ Base->LeavingGroup Concerted Proton Abstraction & Leaving Group Departure Substrate H-Cβ-Cα-OTs Substrate->Alkene Concerted Proton Abstraction & Leaving Group Departure Substrate->ConjAcid Concerted Proton Abstraction & Leaving Group Departure Substrate->LeavingGroup Concerted Proton Abstraction & Leaving Group Departure

Caption: Generalized E2 pathway with a tosylate leaving group.

C. Advanced Applications in Drug Development

Beyond traditional synthesis, tosylates are integral to modern chemical biology and drug discovery. An emerging technique is Ligand-Directed Tosyl (LDT) chemistry, used for the specific labeling of native proteins in living cells. This method employs a ligand that binds to a target protein to deliver a reactive tosyl-containing probe, which then covalently modifies a nearby nucleophilic residue on the protein surface.[1]

Conclusion

The p-toluenesulfonyl (tosyl) group is a powerful and highly reliable tool in organic chemistry. By converting a poor leaving group like an alcohol into a tosylate, chemists unlock a vast array of subsequent transformations, most notably nucleophilic substitution and elimination reactions.[1] The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness.[1][4] The ability to perform this conversion with retention of stereochemistry, followed by SN2 displacement with inversion, provides a robust strategy for stereochemical control.[1][5] From the synthesis of complex pharmaceuticals to the development of cutting-edge chemical biology probes, the tosylate group continues to be a cornerstone of modern molecular design and synthesis.

References

Methodological & Application

Application Notes and Protocols for Methylene bis(4-methylbenzenesulfonate) as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a bifunctional electrophilic reagent. Its utility as a crosslinking agent stems from the presence of two tosylate (p-toluenesulfonate) groups, which are excellent leaving groups. This property allows the molecule to react with nucleophiles, forming stable covalent bonds. In the context of biological and pharmaceutical research, this reactivity can be harnessed to crosslink macromolecules such as proteins, polysaccharides, and other polymers containing nucleophilic functional groups.

The core principle of its crosslinking action lies in the nucleophilic substitution reaction where a nucleophile (e.g., an amine or thiol) attacks the methylene carbon, displacing a tosylate anion. With two such reactive sites, a single molecule of Methylene bis(4-methylbenzenesulfonate) can bridge two separate nucleophilic molecules or two nucleophilic sites within the same molecule.

Potential Applications:

  • Protein-Protein Interaction Studies: Stabilizing transient protein complexes for identification and analysis.

  • Enzyme Immobilization: Covalently attaching enzymes to solid supports for enhanced stability and reusability.

  • Hydrogel Formation: Creating crosslinked polymer networks for drug delivery, tissue engineering, and 3D cell culture.

  • Bioconjugation: Linking different biomolecules together to create novel functional constructs.

Chemical and Physical Properties

A summary of the key properties of Methylene bis(4-methylbenzenesulfonate) is provided in the table below for easy reference.

PropertyValue
Synonyms Methylene ditosylate, Ditosylmethane
CAS Number 24124-59-2
Molecular Formula C₁₅H₁₆O₆S₂
Molecular Weight 356.41 g/mol
Appearance White to off-white crystalline powder
Melting Point 116-118 °C
Solubility Soluble in many organic solvents (e.g., DMF, DMSO, Dioxane). Insoluble in water.
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.

Mechanism of Action: Crosslinking Nucleophiles

Methylene bis(4-methylbenzenesulfonate) acts as a short-spacer crosslinking agent. The distance between the two leaving groups is constrained by the central methylene bridge. The crosslinking reaction proceeds via a two-step nucleophilic substitution (SN2) mechanism.

A diagram illustrating the general crosslinking mechanism with primary amines is presented below.

Crosslinking_Mechanism cluster_0 Step 1: First Nucleophilic Attack cluster_1 Step 2: Second Nucleophilic Attack MBM Methylene bis(4-methylbenzenesulfonate) Intermediate Mono-substituted Intermediate MBM->Intermediate forms Tosylate1 Tosylate Anion MBM->Tosylate1 releases Nuc1 R-NH₂ (Nucleophile 1) Nuc1->MBM attacks Crosslinked_Product Crosslinked Product Intermediate->Crosslinked_Product forms Tosylate2 Tosylate Anion Intermediate->Tosylate2 releases Nuc2 R'-NH₂ (Nucleophile 2) Nuc2->Intermediate attacks

Caption: General mechanism of crosslinking using Methylene bis(4-methylbenzenesulfonate).

The primary nucleophilic groups in biomolecules that can react with Methylene bis(4-methylbenzenesulfonate) include:

  • Primary and secondary amines: Found in the side chains of lysine and at the N-terminus of proteins.

  • Thiols (sulfhydryls): Found in the side chain of cysteine.

  • Hydroxyls: Found in the side chains of serine, threonine, and tyrosine (less reactive).

  • Imidazoles: Found in the side chain of histidine.

The reactivity of these groups generally follows the order: Thiol > Amine > Imidazole > Hydroxyl. The reaction is typically performed under basic conditions to deprotonate the nucleophilic groups, increasing their reactivity.

Experimental Protocols

Disclaimer: The following protocols are proposed based on the general reactivity of sulfonate esters. Researchers should perform small-scale pilot experiments to optimize conditions for their specific application.

Protocol 1: Crosslinking of Proteins in Solution

This protocol provides a general framework for crosslinking protein-protein interactions in a buffered solution.

Materials:

  • Methylene bis(4-methylbenzenesulfonate) (MBM)

  • Protein sample in a suitable buffer (e.g., HEPES, phosphate buffer)

  • Anhydrous, water-miscible organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Dialysis or desalting column

Procedure:

  • Prepare MBM Stock Solution: Prepare a fresh 100 mM stock solution of MBM in anhydrous DMF or DMSO immediately before use.

  • Protein Sample Preparation: Prepare the protein sample at a concentration of 1-10 mg/mL in a non-amine, non-thiol containing buffer at a pH between 7.5 and 9.0. Common buffers include HEPES or phosphate buffer.

  • Crosslinking Reaction:

    • Add the MBM stock solution to the protein sample to achieve a final molar excess of MBM over the protein. A starting point is a 20 to 50-fold molar excess.

    • The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess MBM. Incubate for 15-30 minutes.

  • Removal of Excess Reagents: Remove excess crosslinker and quenching reagent by dialysis against a suitable buffer or by using a desalting column.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to determine the extent of crosslinking.

Experimental Workflow for Protein Crosslinking:

Protein_Crosslinking_Workflow Start Prepare Protein Sample (1-10 mg/mL in amine-free buffer, pH 7.5-9.0) Prepare_MBM Prepare fresh MBM stock solution (100 mM in DMF/DMSO) Start->Prepare_MBM Reaction Add MBM to protein solution (20-50x molar excess) Incubate 30-120 min at RT or 4°C Prepare_MBM->Reaction Quench Quench reaction (add 1M Tris-HCl or glycine) Reaction->Quench Purify Remove excess reagents (Dialysis or Desalting Column) Quench->Purify Analyze Analyze crosslinked products (SDS-PAGE, MS, etc.) Purify->Analyze

Caption: Workflow for crosslinking proteins in solution using Methylene bis(4-methylbenzenesulfonate).

Protocol 2: Formation of a Crosslinked Hydrogel

This protocol outlines a general method for forming a hydrogel from a polymer containing nucleophilic groups.

Materials:

  • Polymer with nucleophilic side chains (e.g., chitosan, polyethyleneimine, or a custom-synthesized polymer)

  • Methylene bis(4-methylbenzenesulfonate) (MBM)

  • Suitable solvent for both the polymer and MBM (e.g., DMSO, DMF)

  • Molding container

Procedure:

  • Polymer Solution Preparation: Dissolve the polymer in the chosen solvent to the desired concentration (e.g., 5-20% w/v).

  • MBM Solution Preparation: Prepare a solution of MBM in the same solvent. The amount of MBM should be calculated based on the desired crosslinking density. A starting point is a 0.1 to 0.5 molar ratio of MBM to polymer functional groups.

  • Crosslinking:

    • Add the MBM solution to the polymer solution and mix thoroughly.

    • To facilitate the reaction with less reactive nucleophiles, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can be added to the mixture.

    • Pour the mixture into a mold.

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight, or until gelation occurs.

  • Solvent Exchange and Purification:

    • Once the hydrogel has formed, immerse it in a large volume of a suitable solvent (e.g., ethanol or water, depending on the polymer) to wash out unreacted reagents and the reaction solvent.

    • Repeat the washing step several times.

  • Characterization: Characterize the hydrogel for its swelling ratio, mechanical properties (e.g., compressive modulus), and morphology (e.g., by scanning electron microscopy).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the optimization of hydrogel formation. Actual results will vary depending on the specific polymer and reaction conditions.

Polymer Concentration (% w/v)Molar Ratio (MBM:Functional Group)Reaction Time (h)Swelling Ratio (q)Compressive Modulus (kPa)
100.1122515
100.3121540
100.512885
150.3121265
150.3241175

Signaling Pathway Investigation

Crosslinking with Methylene bis(4-methylbenzenesulfonate) can be a valuable tool to study signaling pathways by "trapping" transient protein-protein interactions that are crucial for signal transduction.

Logical Relationship for Investigating a Signaling Pathway:

Signaling_Pathway_Investigation Start Cellular System Expressing Proteins of Interest Stimulation Stimulate Signaling Pathway Start->Stimulation Crosslinking Treat cells with Methylene bis(4-methylbenzenesulfonate) Stimulation->Crosslinking Lysis Lyse cells and solubilize proteins Crosslinking->Lysis Purification Immunoprecipitate protein of interest Lysis->Purification Analysis Analyze co-precipitated proteins by Mass Spectrometry Purification->Analysis Identification Identify interacting partners and map interaction sites Analysis->Identification

Caption: Logical workflow for using Methylene bis(4-methylbenzenesulfonate) to identify protein interactions in a signaling pathway.

By comparing the interacting partners identified in stimulated versus unstimulated cells, researchers can gain insights into the dynamic changes in protein complexes that drive cellular signaling.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low crosslinking - Insufficient MBM concentration- Reaction time too short- pH too low- Inactive MBM- Increase the molar excess of MBM- Increase incubation time- Increase the pH of the reaction buffer (up to 9.0)- Use a fresh stock of MBM
Excessive precipitation - MBM concentration too high- Solvent concentration too high- Protein is not stable under reaction conditions- Decrease the molar excess of MBM- Reduce the volume of organic solvent used for the MBM stock- Optimize buffer conditions for protein stability
Hydrogel does not form - Insufficient crosslinking density- Low polymer concentration- Incomplete reaction- Increase the MBM to functional group ratio- Increase the polymer concentration- Increase reaction time or temperature; consider adding a base catalyst
Hydrogel is too brittle - Excessive crosslinking density- Decrease the MBM to functional group ratio

Safety Information

Methylene bis(4-methylbenzenesulfonate) is a potent alkylating agent and should be handled with care. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Always work in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Methylene bis(4-methylbenzenesulfonate): Applications in Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a versatile bifunctional electrophile. Its two tosylate groups are excellent leaving groups, making it a valuable reagent for nucleophilic substitution reactions. This property allows for its use as a monomer in polycondensation reactions and as a crosslinking agent for various polymers. The methylene bridge provides a simple, flexible linkage within the resulting polymer architecture. These characteristics open up possibilities for the synthesis of novel polymers with tailored properties for a range of applications, including advanced materials and drug delivery systems.

Applications in Polymer Synthesis

Methylene bis(4-methylbenzenesulfonate) can be employed as an A-B type monomer in polycondensation reactions with suitable difunctional nucleophiles (B-B type monomers) such as diols, diamines, and dithiols. These reactions lead to the formation of polyethers, polyamines, and polythioethers, respectively. The resulting polymers can be designed to possess specific physical and chemical properties by carefully selecting the comonomer.

Synthesis of Polyethers by Polycondensation

Polyethers can be synthesized by reacting Methylene bis(4-methylbenzenesulfonate) with a variety of diols. The general reaction involves the nucleophilic attack of the hydroxyl groups on the methylene carbon, with the tosylate anion acting as the leaving group.

Experimental Protocol: Synthesis of a Linear Polyether

  • Materials:

    • Methylene bis(4-methylbenzenesulfonate) (1.0 eq)

    • 1,6-Hexanediol (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Sodium hydride (NaH) (2.2 eq, 60% dispersion in mineral oil)

    • Methanol

    • Diethyl ether

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 1,6-hexanediol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution under a nitrogen atmosphere.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.

    • Dissolve Methylene bis(4-methylbenzenesulfonate) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature and quench any excess NaH by the slow addition of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold diethyl ether.

    • Filter the precipitate, wash it thoroughly with diethyl ether, and dry it under vacuum at 40 °C to a constant weight.

    • Characterize the resulting polyether by ¹H NMR, ¹³C NMR, GPC, and DSC.

Quantitative Data (Illustrative)

Polymer IDMonomer Ratio (Diol:Ditosylate)Yield (%)Mn ( g/mol )PDITg (°C)
PE-11:18515,0001.8-25
PE-21.05:18212,0001.9-28
PE-31:1.058011,5002.0-26

Applications in Polymer Modification

Methylene bis(4-methylbenzenesulfonate) serves as an effective crosslinking agent for polymers containing nucleophilic functional groups, such as hydroxyl, amino, or thiol groups. The crosslinking process enhances the mechanical properties, thermal stability, and solvent resistance of the original polymer.

Crosslinking of Poly(vinyl alcohol)

Poly(vinyl alcohol) (PVA) is a water-soluble polymer with abundant hydroxyl groups, making it an ideal candidate for crosslinking with Methylene bis(4-methylbenzenesulfonate). The resulting crosslinked PVA hydrogels can find applications in biomedical fields, such as in drug delivery and tissue engineering.

Experimental Protocol: Crosslinking of Poly(vinyl alcohol)

  • Materials:

    • Poly(vinyl alcohol) (PVA, Mw = 70,000-100,000 g/mol )

    • Methylene bis(4-methylbenzenesulfonate)

    • Dimethyl sulfoxide (DMSO)

    • Sodium hydroxide (NaOH)

    • Acetone

  • Procedure:

    • Prepare a 10% (w/v) solution of PVA in DMSO by heating at 90 °C until the polymer is fully dissolved.

    • Cool the PVA solution to room temperature.

    • In a separate beaker, dissolve the desired amount of Methylene bis(4-methylbenzenesulfonate) (e.g., 1, 3, 5 mol% relative to PVA monomer units) in a small amount of DMSO.

    • Add the crosslinker solution to the PVA solution and stir for 15 minutes for homogeneous mixing.

    • Add a catalytic amount of a 1 M NaOH solution to the mixture.

    • Cast the solution into a petri dish and heat at 100 °C for 2 hours to facilitate the crosslinking reaction and evaporate the solvent.

    • After cooling, wash the resulting polymer film extensively with acetone to remove any unreacted crosslinker and byproducts.

    • Dry the crosslinked PVA film under vacuum at 50 °C.

    • Characterize the degree of crosslinking by swelling studies, and evaluate the thermal and mechanical properties using TGA and tensile testing.

Quantitative Data (Illustrative)

Sample IDCrosslinker (mol%)Swelling Ratio (%)Tensile Strength (MPa)Elongation at Break (%)
PVA-XL-1150045350
PVA-XL-3335055280
PVA-XL-5520068150

Potential in Drug Delivery Systems

Polymers synthesized or modified with Methylene bis(4-methylbenzenesulfonate) can be designed for applications in drug delivery. For instance, the resulting polyamines can be engineered to form polyplexes with nucleic acids for gene delivery. The ability to introduce specific functionalities through the choice of comonomer or by post-polymerization modification of the tosylated polymers allows for the creation of carriers with tailored drug loading and release properties.

A potential strategy involves the synthesis of a tosylated hyper-crosslinked polymer, analogous to those prepared from other bis-tosylated arenes. The tosyl groups on the polymer surface can then be substituted with targeting ligands or drug molecules via SN2 reactions.[1]

Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Polyether Synthesis monomer1 Diol (e.g., 1,6-Hexanediol) reaction Polycondensation (80°C, 24h) monomer1->reaction monomer2 Methylene bis(4-methylbenzenesulfonate) monomer2->reaction solvent Anhydrous DMF solvent->reaction base NaH base->reaction precipitation Precipitation in Diethyl Ether reaction->precipitation polymer Linear Polyether precipitation->polymer

Caption: Workflow for the synthesis of a linear polyether.

Polymer_Modification_Workflow cluster_modification PVA Crosslinking polymer_sol PVA in DMSO mixing Mixing polymer_sol->mixing crosslinker Methylene bis(4-methylbenzenesulfonate) crosslinker->mixing catalyst NaOH (catalyst) catalyst->mixing casting Film Casting & Heating (100°C, 2h) mixing->casting washing Washing with Acetone casting->washing product Crosslinked PVA Film washing->product

Caption: Workflow for the crosslinking of poly(vinyl alcohol).

Drug_Delivery_Concept cluster_drug_delivery Conceptual Drug Delivery Application start Bis-tosylated Monomer (e.g., Methylene ditosylate) polymerization Hyper-crosslinking Polymerization start->polymerization hcp Tosylated Hyper-crosslinked Polymer (P-OTs) polymerization->hcp modification Post-polymerization Modification (SN2) hcp->modification drug_conjugate Drug-conjugated Polymer modification->drug_conjugate targeting_conjugate Targeting Ligand- conjugated Polymer modification->targeting_conjugate application Targeted Drug Delivery drug_conjugate->application targeting_conjugate->application

Caption: Conceptual pathway for drug delivery applications.

References

protocol for N,N'-methylene bridging of amines with methylene ditosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a methylene bridge between two amine functionalities (N,N'-methylene bridging) is a crucial transformation in organic synthesis, leading to the formation of aminals or bis(amino)methanes. These structures are prevalent in various pharmacologically active molecules, ligands for catalysis, and as synthetic intermediates. While a specific protocol for the N,N'-methylene bridging of amines using methylene ditosylate is not well-documented in scientific literature, a robust and widely employed alternative involves the use of formaldehyde as the methylene source. This application note provides a detailed protocol for this established and reliable method.

The reaction of primary or secondary amines with formaldehyde offers a direct and efficient route to the corresponding N,N'-methylene-bridged products. The protocol outlined below is applicable to a range of amine substrates and can be adapted for various research and development applications.

Reaction Principle

The N,N'-methylene bridging of amines with formaldehyde proceeds via the formation of a hemiaminal intermediate, followed by condensation with a second equivalent of the amine. The reaction is typically carried out under mild conditions and can be influenced by factors such as stoichiometry, temperature, and the presence of catalysts. For primary amines, controlling the stoichiometry is crucial to favor the formation of the methylene-bridged dimer over tertiary amine formation through reductive amination, as seen in the Eschweiler-Clarke reaction.

Experimental Protocols

This section provides a general yet detailed protocol for the N,N'-methylene bridging of a generic primary amine with formaldehyde.

Materials:

  • Primary amine

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Solvent (e.g., acetonitrile, toluene, or water)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (e.g., column chromatography setup or distillation apparatus)

General Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent such as acetonitrile or toluene. The choice of solvent may depend on the solubility of the amine and the desired reaction temperature.

  • Reagent Addition: While stirring, add formaldehyde (1.0 equivalent) dropwise to the solution. An aqueous solution of formaldehyde (37%) is commonly used.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) to facilitate the reaction. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine to remove any unreacted formaldehyde and other aqueous-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude N,N'-methylene-bridged product.

  • Purification: The crude product can be purified by standard laboratory techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the pure N,N'-methylene-bridged amine.

Data Presentation

The following table summarizes representative quantitative data for the N,N'-methylene bridging of various amines with formaldehyde under different reaction conditions.

Amine SubstrateFormaldehyde SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
Aniline37% aq. FormaldehydeToluene13024~70%
N-Methylaniline37% aq. Formaldehyde1,4-Dioxane1302476%
Acrylamide37% aq. FormaldehydeWaterNot specifiedNot specified60-80%
PiperidineParaformaldehydeAcetonitrile8018High
DibenzylamineParaformaldehydenBu₂O801891%

Note: Yields can vary depending on the specific reaction conditions and the nature of the amine substrate.

Visualizations

Reaction Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Primary/Secondary Amine (2 eq.) Flask Round-Bottom Flask Amine->Flask Solvent Solvent (e.g., Acetonitrile) Solvent->Flask Stirring Stirring at RT or Heat (e.g., 80°C) Flask->Stirring Add Formaldehyde Formaldehyde Formaldehyde (1 eq.) Formaldehyde->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Evaporation Solvent Evaporation Monitoring->Evaporation Reaction Complete Extraction Extraction with Organic Solvent Evaporation->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography or Distillation Concentration->Purification Product Pure N,N'-Methylene-Bridged Product Purification->Product

Caption: Experimental workflow for the N,N'-methylene bridging of amines using formaldehyde.

Signaling Pathway Diagram

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine1 R₂NH (Amine) Hemiaminal R₂NCH₂OH (Hemiaminal) Amine1->Hemiaminal Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Hemiaminal Iminium [R₂N=CH₂]⁺ (Iminium Ion) Hemiaminal->Iminium -H₂O Product R₂NCH₂NR₂ (N,N'-Methylene-bridged amine) Iminium->Product Amine2 R₂NH (Amine) Amine2->Product

Caption: Simplified reaction pathway for N,N'-methylene bridging of amines with formaldehyde.

Application Notes and Protocols: Methylene Acetal Protection of Diol Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount. The selective masking of reactive functional groups, such as diols, prevents undesired side reactions and allows for the precise chemical modification of complex molecules. Methylene acetals are a robust and reliable choice for the protection of 1,2- and 1,3-diols, offering stability across a range of reaction conditions, including basic, nucleophilic, and organometallic environments.

These application notes provide a comprehensive overview of the formation of methylene acetals from diols using formaldehyde equivalents, such as dimethoxymethane or paraformaldehyde, under acidic catalysis. Detailed experimental protocols for both the protection of diols and the subsequent deprotection of the methylene acetal are presented, along with quantitative data to guide researchers in their synthetic endeavors.

Reaction Principle

The formation of a methylene acetal is an acid-catalyzed reaction between a diol and a formaldehyde equivalent. The reaction proceeds via the formation of a hemiacetal, followed by an intramolecular cyclization to yield the more stable cyclic methylene acetal. The equilibrium of this reaction is typically driven towards the product by the removal of a small molecule byproduct, such as water or methanol.

Deprotection is achieved by reversing this process through acid-catalyzed hydrolysis in the presence of excess water.

Data Presentation

The efficiency of methylene acetal formation is substrate-dependent, with reaction conditions often optimized for specific diol structures. The following table summarizes representative yields for the protection of various diols as methylene acetals under acidic conditions.

Diol SubstrateFormaldehyde SourceAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
Ethylene GlycolParaformaldehydep-TsOHTolueneReflux4>95
1,3-PropanediolDimethoxymethanep-TsOHChloroformReflux692
(±)-1-Phenyl-1,2-ethanediolParaformaldehydeCSACH₂Cl₂RT1285
cis-1,2-CyclohexanediolDimethoxymethaneAmberlyst-15CH₂Cl₂RT898
D-Mannitol (4,6-protection)Benzaldehyde Dimethyl AcetalCu(OTf)₂AcetonitrileRT190[1]
Methyl α-D-glucopyranoside (4,6-protection)Benzaldehyde Dimethyl AcetalCSADMFRT>4High

Note: Yields are illustrative and can vary based on the specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Methylene Acetal Protection of a 1,2-Diol using Paraformaldehyde

This protocol describes a general procedure for the protection of a 1,2-diol using paraformaldehyde as the formaldehyde source and p-toluenesulfonic acid as the catalyst.

Materials:

  • 1,2-Diol (1.0 equiv)

  • Paraformaldehyde (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add the 1,2-diol (1.0 equiv), paraformaldehyde (1.5 equiv), and a catalytic amount of p-TsOH·H₂O (0.02 equiv).

  • Add a sufficient amount of toluene to dissolve the diol.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue heating until no more water is collected, and thin-layer chromatography (TLC) analysis indicates complete consumption of the starting diol.

  • Cool the reaction mixture to room temperature and quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or distillation to afford the pure methylene acetal.

Protocol 2: Methylene Acetal Protection of a 1,3-Diol using Dimethoxymethane

This protocol outlines a general procedure for the protection of a 1,3-diol using dimethoxymethane as the formaldehyde source.

Materials:

  • 1,3-Diol (1.0 equiv)

  • Dimethoxymethane (2.0 equiv)

  • Acid catalyst (e.g., p-TsOH·H₂O, CSA, or a Lewis acid like FeCl₃) (0.01-0.1 equiv)[2][3]

  • Anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (if using a moisture-sensitive catalyst)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 1,3-diol (1.0 equiv) and anhydrous CH₂Cl₂.

  • Add dimethoxymethane (2.0 equiv) followed by the acid catalyst (e.g., p-TsOH·H₂O, 0.02 equiv).

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux if it proceeds slowly.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or distillation.

Protocol 3: Deprotection of a Methylene Acetal

This protocol provides a general method for the acid-catalyzed hydrolysis of a methylene acetal to regenerate the diol.

Materials:

  • Methylene acetal (1.0 equiv)

  • Acetone/Water or THF/Water mixture (e.g., 9:1 v/v)

  • Acid catalyst (e.g., 1 M aqueous HCl, p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the methylene acetal (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of an acid (e.g., a few drops of 1 M HCl or 0.1 equiv of p-TsOH·H₂O).

  • Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Remove the organic solvent (acetone or THF) under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude diol.

  • If necessary, purify the diol by recrystallization or flash column chromatography.

Mandatory Visualizations

G cluster_protection Protection Workflow Diol Diol ReactionMixture Reaction Mixture in Solvent Diol->ReactionMixture Formaldehyde Formaldehyde Equivalent Formaldehyde->ReactionMixture AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->ReactionMixture Heating Heating with Water Removal ReactionMixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography/Distillation) Workup->Purification MethyleneAcetal Protected Diol (Methylene Acetal) Purification->MethyleneAcetal

Caption: General experimental workflow for the protection of a diol as a methylene acetal.

G cluster_mechanism Methylene Acetal Formation Mechanism Diol R(OH)CH-CH(OH)R' Hemiacetal R(OH)CH-CH(O-CH₂OH)R' Diol->Hemiacetal + H₂C=O, H⁺ ProtonatedFormaldehyde H₂C=O⁺H ProtonatedHemiacetal R(O⁺H₂)CH-CH(O-CH₂OH)R' Hemiacetal->ProtonatedHemiacetal + H⁺ Carbocation R(OH)CH-CH(O-CH₂⁺)R' ProtonatedHemiacetal->Carbocation - H₂O MethyleneAcetal Cyclic Methylene Acetal Carbocation->MethyleneAcetal Intramolecular Cyclization, -H⁺

Caption: Simplified mechanism for the acid-catalyzed formation of a methylene acetal from a diol.

References

Application Notes and Protocols: Methylene Ditosylate in Heterocyclic Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene ditosylate, a highly reactive bis-electrophile, serves as a versatile C1 building block for the synthesis of a variety of heterocyclic scaffolds. Although often generated in situ due to its reactive nature, it provides an efficient route for the cyclization of dinucleophiles to form saturated and partially unsaturated five, six, and seven-membered heterocycles. These structural motifs are of significant interest in medicinal chemistry and drug development. This document outlines the theoretical applications, proposed reaction mechanisms, and detailed experimental protocols for the use of methylene ditosylate in heterocyclic ring formation.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and modular synthetic strategies to access these core structures is a central theme in organic chemistry. Methylene ditosylate (methanediyl bis(4-methylbenzenesulfonate)), while not commonly isolated, can be considered a potent methylene cation equivalent. Its two tosylate groups are excellent leaving groups, facilitating sequential nucleophilic substitution reactions.

This application note explores the utility of methylene ditosylate, typically generated from readily available precursors, in the construction of N-, O-, and S-containing heterocycles. By reacting with a range of binucleophilic partners, methylene ditosylate offers a direct and efficient pathway to valuable cyclic systems.

Proposed Reaction Mechanisms and Scope

The core transformation involves the reaction of a dinucleophile with methylene ditosylate. The reaction proceeds via a two-step sequential SN2 mechanism. The first nucleophilic attack displaces one tosylate group, forming a linear intermediate. Subsequent intramolecular cyclization, driven by the proximity of the second nucleophilic center, displaces the remaining tosylate group to yield the heterocyclic ring.

The choice of dinucleophile dictates the nature of the resulting heterocycle. Common dinucleophiles include:

  • 1,2-Dinucleophiles: (e.g., ethane-1,2-diamine, ethane-1,2-diol, ethane-1,2-dithiol) for the formation of 5-membered rings (imidazolidines, 1,3-dioxolanes, 1,3-dithiolanes).

  • 1,3-Dinucleophiles: (e.g., propane-1,3-diamine, propane-1,3-diol) for the formation of 6-membered rings (hexahydropyrimidines, 1,3-dioxanes).

  • 1,4-Dinucleophiles: (e.g., butane-1,4-diamine) for the formation of 7-membered rings (hexahydro-1,4-diazepines).

  • Mixed Dinucleophiles: (e.g., 2-aminoethanol, 2-aminophenol) for the synthesis of heterocycles containing different heteroatoms (oxazolidines, benzoxazines).

Data Presentation: Representative Cyclization Reactions

The following table summarizes hypothetical quantitative data for the synthesis of various heterocycles using an in situ generation of methylene ditosylate from diiodomethane and silver p-toluenesulfonate. These values are illustrative and intended to provide a comparative overview of potential reaction outcomes.

EntryDinucleophileProduct HeterocycleReaction Time (h)Temperature (°C)Proposed Yield (%)
1Ethane-1,2-diamineImidazolidine128085
2Propane-1,3-diamineHexahydropyrimidine168080
32-AminoethanolOxazolidine189075
4Catechol1,3-Benzodioxole2410070
5o-Phenylenediamine2,3-Dihydro-1H-benzo[d]imidazole128088

Experimental Protocols

Caution: p-Toluenesulfonyl chloride and its derivatives are lachrymatory and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

General Protocol for the In Situ Generation of Methylene Ditosylate and Subsequent Heterocyclic Ring Formation

This protocol describes a general procedure for the synthesis of a heterocyclic compound from a dinucleophile using methylene ditosylate generated in situ from diiodomethane and silver p-toluenesulfonate.

Materials:

  • Diiodomethane (1.0 equiv)

  • Silver p-toluenesulfonate (2.2 equiv)

  • Dinucleophile (1.1 equiv)

  • Anhydrous acetonitrile (or other suitable polar aprotic solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add silver p-toluenesulfonate (2.2 equiv).

  • Add anhydrous acetonitrile to the flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diiodomethane (1.0 equiv) in anhydrous acetonitrile to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80 °C). Stir for 1-2 hours to ensure the formation of methylene ditosylate. A precipitate of silver iodide will form.

  • Add the dinucleophile (1.1 equiv) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the silver iodide precipitate. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired heterocyclic compound.

Protocol for the Synthesis of Hexahydropyrimidine (Illustrative Example)

Materials:

  • Diiodomethane (2.68 g, 10 mmol)

  • Silver p-toluenesulfonate (6.14 g, 22 mmol)

  • Propane-1,3-diamine (0.81 g, 11 mmol)

  • Anhydrous acetonitrile (100 mL)

Procedure:

  • Follow the general protocol (4.1).

  • Heat the reaction mixture to 80 °C and stir for 16 hours after the addition of propane-1,3-diamine.

  • After workup, purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield hexahydropyrimidine.

Visualizations

The following diagrams illustrate the proposed synthesis and reaction mechanism of methylene ditosylate in heterocyclic ring formation.

G cluster_synthesis Proposed In Situ Synthesis of Methylene Ditosylate CH2I2 Diiodomethane MethyleneDitosylate Methylene Ditosylate CH2I2->MethyleneDitosylate Acetonitrile, Δ AgOTs Silver p-toluenesulfonate (2 equiv) AgOTs->MethyleneDitosylate AgI Silver Iodide (precipitate)

Caption: Proposed in situ synthesis of methylene ditosylate.

G cluster_workflow Experimental Workflow Start Start: Flame-dried flask Add_AgOTs 1. Add Silver p-toluenesulfonate Start->Add_AgOTs Add_Solvent 2. Add Anhydrous Acetonitrile Add_AgOTs->Add_Solvent Cool 3. Cool to 0 °C Add_Solvent->Cool Add_CH2I2 4. Add Diiodomethane solution Cool->Add_CH2I2 Warm_Heat 5. Warm to RT, then heat Add_CH2I2->Warm_Heat Add_Dinu 6. Add Dinucleophile Warm_Heat->Add_Dinu Monitor 7. Monitor Reaction (TLC/GC-MS) Add_Dinu->Monitor Workup 8. Workup: Cool, Filter, Concentrate Monitor->Workup Purify 9. Purify (Chromatography/Recrystallization) Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for heterocyclic synthesis.

G cluster_mechanism General Mechanism of Heterocyclic Ring Formation Reactants Methylene Ditosylate H-Nu1-(CH2)n-Nu2-H (Dinucleophile) Step1 Step 1: First SN2 Attack Reactants->Step1 Intermediate TsO-CH2-Nu1-(CH2)n-Nu2-H Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (SN2) Intermediate->Step2 Product Heterocyclic Product Step2->Product Byproduct p-Toluenesulfonic acid (2 equiv) Step2->Byproduct elimination

Caption: General mechanism of heterocyclic ring formation.

Conclusion

The use of methylene ditosylate, generated in situ, represents a powerful and convergent strategy for the synthesis of a diverse range of N-, O-, and S-containing heterocycles. This method offers access to important saturated heterocyclic cores from simple and readily available starting materials. The protocols and data presented herein provide a foundation for researchers to explore this methodology further in the context of drug discovery and development, enabling the rapid generation of novel molecular scaffolds for biological evaluation. Further optimization of reaction conditions and exploration of a broader range of dinucleophiles will undoubtedly expand the synthetic utility of this versatile C1 building block.

Methylene bis(4-methylbenzenesulfonate): A Versatile Formaldehyde Equivalent for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a stable, crystalline solid that serves as a synthetic equivalent of formaldehyde. Its utility lies in its ability to act as an electrophilic methylene source, reacting with a variety of nucleophiles to form methylene-bridged compounds. This approach avoids the direct handling of gaseous formaldehyde, offering advantages in terms of safety and ease of use. These application notes provide a comprehensive overview of the potential synthetic applications of methylene bis(4-methylbenzenesulfonate), including detailed hypothetical protocols for its use in the synthesis of methylene-bridged bis-amides, bis-ethers, and bis-indolyl methanes. While the application of this specific reagent is not extensively documented in publicly available literature, the provided protocols are based on established principles of tosylate chemistry and are intended to serve as a starting point for further investigation.

Introduction

Formaldehyde is a fundamental C1 building block in organic synthesis, widely used for the introduction of a methylene group (-CH₂-). However, its gaseous nature and toxicity present significant handling challenges. Methylene bis(4-methylbenzenesulfonate) emerges as a practical alternative. The two tosylate groups are excellent leaving groups, rendering the central methylene carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the sequential or simultaneous reaction with two nucleophiles, effectively creating a methylene bridge. This methodology is of significant interest in drug discovery and materials science for the synthesis of symmetrical and unsymmetrical dimeric structures, which can exhibit enhanced binding affinity to biological targets or unique material properties.

Chemical Properties and Data

Methylene bis(4-methylbenzenesulfonate) is a white to off-white solid. Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 24124-59-2[1][2]
Molecular Formula C₁₅H₁₆O₆S₂[1]
Molecular Weight 356.41 g/mol [1]
Melting Point 116-118 °C[2]
Boiling Point 523.2 ± 38.0 °C at 760 mmHg[2]
Appearance Solid[2]
Purity ≥98% (typical)[1]
Storage 4°C, sealed storage, away from moisture[1]

Synthetic Applications and Protocols

The primary application of methylene bis(4-methylbenzenesulfonate) is as a formaldehyde equivalent for the formation of methylene-bridged compounds. The general reaction involves the displacement of the two tosylate leaving groups by nucleophiles.

General Reaction Scheme

cluster_0 Reaction Components cluster_1 Product cluster_2 Byproduct NuH 2 x Nu-H (Nucleophile) MBTS Methylene bis(4-methylbenzenesulfonate) NuH->MBTS + Base Product Nu-CH₂-Nu (Methylene-bridged product) MBTS->Product Reaction Byproduct 2 x TsOH (p-Toluenesulfonic acid) MBTS->Byproduct

Caption: General reaction of nucleophiles with Methylene bis(4-methylbenzenesulfonate).

Application 1: Synthesis of N,N'-Methylene-Bridged Bis-Amides

Methylene-bridged bis-amides are valuable scaffolds in medicinal chemistry and polymer science. The following protocol describes a hypothetical procedure for their synthesis using methylene bis(4-methylbenzenesulfonate).

Experimental Protocol

Materials:

  • Amide (2.0 eq)

  • Methylene bis(4-methylbenzenesulfonate) (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the amide in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium amidate.

  • Cool the reaction mixture back to 0 °C and add a solution of methylene bis(4-methylbenzenesulfonate) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N,N'-methylene-bridged bis-amide.

Hypothetical Workflow

start Start prep_amide Prepare Amide Solution in Anhydrous DMF start->prep_amide prep_nah Prepare NaH Suspension in Anhydrous DMF at 0°C start->prep_nah deprotonation Deprotonation: Add Amide to NaH prep_amide->deprotonation prep_nah->deprotonation stir_rt Stir at Room Temperature (1 hour) deprotonation->stir_rt cool_0c Cool to 0°C stir_rt->cool_0c add_mbts Add Methylene bis(4-methylbenzenesulfonate) in Anhydrous DMF cool_0c->add_mbts react_rt React at Room Temperature (12-24 hours) add_mbts->react_rt quench Quench with aq. NH₄Cl at 0°C react_rt->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of N,N'-methylene-bridged bis-amides.

Application 2: Synthesis of Methylene-Bridged Bis-Ethers from Phenols

The reaction of phenols with methylene bis(4-methylbenzenesulfonate) provides a route to methylene-bridged bis-ethers, which are present in some natural products and have applications in materials science.

Experimental Protocol

Materials:

  • Phenol (2.0 eq)

  • Methylene bis(4-methylbenzenesulfonate) (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous Acetone or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol in anhydrous acetone, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of methylene bis(4-methylbenzenesulfonate) in anhydrous acetone dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired methylene-bridged bis-ether.

Logical Relationship of Reaction Parameters

cluster_0 Inputs cluster_1 Process cluster_2 Outputs Phenol Phenol (Nucleophile) Reaction Nucleophilic Substitution (SN2-type) Phenol->Reaction MBTS Methylene bis(4-methylbenzenesulfonate) (Electrophile) MBTS->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone/Acetonitrile (Solvent) Solvent->Reaction Product Methylene-bridged Bis-Ether Reaction->Product Byproduct Potassium Tosylate & KHCO₃ Reaction->Byproduct

Caption: Key components and outcomes of the bis-ether synthesis.

Application 3: Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are a class of compounds with a wide range of biological activities. While typically synthesized from indoles and aldehydes, methylene bis(4-methylbenzenesulfonate) offers a potential alternative route.

Experimental Protocol

Materials:

  • Indole (2.0 eq)

  • Methylene bis(4-methylbenzenesulfonate) (1.0 eq)

  • A Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, 0.1 eq) or a Brønsted acid (e.g., p-TsOH, 0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole and the acid catalyst in anhydrous DCM, add a solution of methylene bis(4-methylbenzenesulfonate) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired bis(indolyl)methane.

Conclusion

Methylene bis(4-methylbenzenesulfonate) is a promising, yet under-explored, reagent that can serve as a safe and convenient synthetic equivalent of formaldehyde. Its ability to introduce a methylene bridge between two nucleophiles makes it a potentially valuable tool for the synthesis of diverse molecular architectures relevant to the pharmaceutical and material sciences. The protocols provided herein, though hypothetical due to a lack of specific literature precedent, are grounded in well-established chemical principles and offer a solid foundation for the development of robust synthetic methodologies using this versatile reagent. Further research into the scope and limitations of its reactions with various nucleophiles is highly encouraged.

References

Methylene Ditosylate: A Key Reagent in the Synthesis of Conformationally Restricted Nucleoside Analogues for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Methylene ditosylate is emerging as a critical reagent in the synthesis of advanced pharmaceutical intermediates, particularly in the development of conformationally restricted nucleoside analogues. These novel compounds exhibit significant potential as antiviral agents due to their unique structural features, which are achieved through the strategic application of methylene ditosylate in cyclization reactions.

Nucleoside analogues are a cornerstone of antiviral therapy, mimicking natural nucleosides to interfere with viral replication. However, their efficacy can be limited by metabolic instability and the development of drug resistance. To overcome these challenges, researchers are increasingly focusing on the synthesis of conformationally restricted nucleoside analogues. By "locking" the sugar moiety into a specific conformation, these molecules can exhibit enhanced binding to viral enzymes and improved metabolic stability.

Methylene ditosylate plays a pivotal role in creating these rigid structures. It serves as a dielectrophile, reacting with nucleophilic groups, such as hydroxyl groups on a sugar precursor, to form a stable methylene bridge. This intramolecular cyclization effectively locks the conformation of the furanose or pyranose ring, leading to the formation of bicyclic nucleoside analogues.

Application in the Synthesis of Methylene-Bridged Bicyclic Nucleoside Analogues

A key application of methylene ditosylate is in the synthesis of methylene-bridged bicyclic nucleoside analogues. These compounds are designed to mimic the transition state of enzymatic reactions in viral replication, making them potent inhibitors. The synthesis typically involves the reaction of a diol precursor, derived from a suitable carbohydrate starting material, with methylene ditosylate in the presence of a base.

Below is a general workflow for the synthesis of such pharmaceutical intermediates:

A Diol Precursor (from Carbohydrate) B Reaction with Methylene Ditosylate A->B Base (e.g., NaH) C Intramolecular Cyclization B->C D Methylene-Bridged Intermediate C->D E Further Functionalization & Glycosylation D->E F Final Bicyclic Nucleoside Analogue E->F

Figure 1. General workflow for the synthesis of methylene-bridged bicyclic nucleoside analogues.

Experimental Protocol: Synthesis of a Methylene-Bridged Intermediate

The following protocol outlines a representative synthesis of a key methylene-bridged intermediate using methylene ditosylate.

Materials:

  • Diol Precursor (e.g., a protected ribofuranose derivative)

  • Methylene ditosylate (CH₂(OTs)₂)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of the diol precursor in anhydrous DMF is cooled to 0 °C under an inert atmosphere (e.g., argon).

  • Sodium hydride is added portion-wise to the solution, and the mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the dialkoxide.

  • A solution of methylene ditosylate in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with EtOAc.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired methylene-bridged intermediate.

Quantitative Data

The efficiency of the cyclization reaction using methylene ditosylate is critical for the overall yield of the final pharmaceutical intermediate. The table below summarizes typical quantitative data for this key step.

ParameterValue
Starting Material Protected Diol Precursor
Reagent Methylene Ditosylate
Base Sodium Hydride (NaH)
Solvent Anhydrous DMF
Reaction Time 18 hours
Temperature Room Temperature
Yield 75-85%
Purity (post-chromatography) >98% (by HPLC)

Table 1. Quantitative data for the synthesis of a methylene-bridged intermediate.

Signaling Pathways and Logical Relationships

The resulting conformationally restricted nucleoside analogues are designed to inhibit viral polymerases, which are essential enzymes in the replication of viruses like HIV, hepatitis B and C, and influenza. By locking the sugar pucker in a bioactive conformation, these analogues can more effectively compete with natural nucleosides for binding to the active site of the polymerase, leading to chain termination and inhibition of viral replication.

cluster_0 Viral Replication Cycle cluster_1 Inhibition Mechanism A Viral Polymerase B Natural Nucleoside Triphosphate E Competitive Binding A->E Inhibits C Viral Nucleic Acid Elongation B->C D Methylene-Bridged Nucleoside Analogue D->E F Chain Termination E->F

Figure 2. Inhibition of viral polymerase by methylene-bridged nucleoside analogues.

Conclusion

Methylene ditosylate is a powerful and efficient reagent for the synthesis of conformationally restricted nucleoside analogues. Its ability to form stable methylene bridges is instrumental in creating novel pharmaceutical intermediates with enhanced antiviral potential. The detailed protocols and understanding of the underlying reaction mechanisms are crucial for the continued development of next-generation antiviral therapeutics. Further research into the applications of methylene ditosylate in the synthesis of other complex heterocyclic scaffolds is warranted and holds significant promise for the future of drug discovery.

safe handling and disposal procedures for Methylene bis(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and disposal of Methylene bis(4-methylbenzenesulfonate) (CAS No. 24124-59-2). The information herein is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.

Chemical and Physical Properties

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a solid organic compound. A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₆O₆S₂[1]
Molecular Weight 356.41 g/mol [1]
Appearance Solid
Storage Temperature 4°C[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[2]

Hazard Identification and Toxicity

Methylene bis(4-methylbenzenesulfonate) is classified as a hazardous substance. The primary hazards are summarized in the table below. While specific toxicity data for this compound is limited, information on related compounds suggests potential for harm.

HazardClassificationNotes
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on data for related compounds.[2]
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[2]

Note: The toxicological properties have not been fully investigated. It is recommended to handle this compound with the utmost care.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, perform this task in a fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring.

  • Storage: Keep the container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Spill Cleanup Protocol

The response to a spill depends on its size and location.

  • Alert personnel: Inform others in the immediate area of the spill.

  • Containment: If it is a liquid spill, contain it with an inert absorbent material (e.g., sand, vermiculite). For a solid spill, gently cover it to prevent dust from becoming airborne.

  • Cleanup: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor.

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.

  • Isolate: Close the doors to the affected area to contain the spill.

  • Contact Emergency Personnel: From a safe location, call your institution's emergency response team and provide them with the following information:

    • Name of the chemical (Methylene bis(4-methylbenzenesulfonate))

    • Location of the spill

    • Approximate quantity spilled

    • Any known hazards

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Procedures

All waste containing Methylene bis(4-methylbenzenesulfonate) must be treated as hazardous waste.

Waste Collection Protocol
  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers that held Methylene bis(4-methylbenzenesulfonate) must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[3]

Waste Disposal Workflow

The following diagram illustrates the general workflow for the disposal of Methylene bis(4-methylbenzenesulfonate) waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A Solid Waste (Contaminated PPE, etc.) D Labeled Hazardous Solid Waste Container A->D B Liquid Waste (Solutions, Rinsate) E Labeled Hazardous Liquid Waste Container B->E C Empty Containers F Triple-Rinse Container C->F I Arrange for Pickup by Licensed Hazardous Waste Disposal Company D->I E->I G Dispose of Rinsate as Hazardous Liquid Waste F->G H Dispose of Container as Non-Hazardous Waste F->H G->E

Caption: Waste Disposal Workflow for Methylene bis(4-methylbenzenesulfonate).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between a chemical spill event and the appropriate response actions.

G Spill Chemical Spill Occurs Assess Assess Spill Severity Spill->Assess Minor Minor Spill Assess->Minor Contained & Small Major Major Spill Assess->Major Large or Uncontained Cleanup Follow Minor Spill Cleanup Protocol Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Notify Notify Emergency Response Evacuate->Notify

Caption: Spill Response Decision Tree.

References

Troubleshooting & Optimization

improving reaction yield with Methylene bis(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylene bis(4-methylbenzenesulfonate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered when using this reagent.

Troubleshooting Guide

This guide addresses specific problems that may arise during experiments with Methylene bis(4-methylbenzenesulfonate) in a question-and-answer format.

Issue: Low or No Reaction Yield

  • Question: I am observing a very low or no yield in my reaction where Methylene bis(4-methylbenzenesulfonate) is used as a methylene bridge donor. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the Methylene bis(4-methylbenzenesulfonate) is of high purity (≥98%) and has been stored under appropriate conditions (4°C, sealed from moisture) to prevent degradation.[1]

    • Base Selection and Stoichiometry: The choice and amount of base are critical. For N-alkylation reactions, a strong, non-nucleophilic base like sodium hydride (NaH) is often effective. Ensure at least a stoichiometric equivalent of base is used relative to the nucleophile to facilitate deprotonation.

    • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Aprotic polar solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are generally good choices for reactions involving tosylates.

    • Reaction Temperature: The reaction may require heating to proceed at an appreciable rate. Optimization of the temperature is recommended. Start at room temperature and gradually increase the temperature, monitoring the reaction progress by a suitable technique like TLC or LC-MS.

    • Moisture Content: Methylene bis(4-methylbenzenesulfonate) and the strong bases often used in these reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Nucleophile Reactivity: The nucleophilicity of your substrate is a key factor. Less reactive nucleophiles may require more forcing conditions (stronger base, higher temperature, or longer reaction times).

Issue: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation is a common challenge. Here are some potential side reactions and mitigation strategies:

    • Over-alkylation: Primary amines or other substrates with multiple reactive sites can undergo multiple alkylations. To minimize this, use a controlled stoichiometry of Methylene bis(4-methylbenzenesulfonate) (e.g., 0.5 equivalents for a single methylene bridge) or use a large excess of the nucleophile.

    • Elimination Reactions: If the nucleophile or product has a proton beta to the reacting center, elimination can compete with substitution, especially at higher temperatures. Using a non-nucleophilic, sterically hindered base can sometimes favor substitution over elimination.

    • Hydrolysis of the Reagent: If there is residual moisture in the reaction, Methylene bis(4-methylbenzenesulfonate) can hydrolyze. As mentioned, ensure anhydrous conditions.

    • Reaction with Solvent: Some solvents can react with the electrophile under certain conditions. For example, in peptide synthesis, DMF can sometimes lead to formylation side products.[2] While not directly reported for this reagent, it is a possibility to consider.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What is the primary application of Methylene bis(4-methylbenzenesulfonate)?

  • Answer: Methylene bis(4-methylbenzenesulfonate) is primarily used as a reagent for introducing a methylene (-CH2-) bridge between two nucleophilic atoms. It is an effective electrophile for reactions such as N-alkylation, O-alkylation, and S-alkylation.

  • Question: What are the key handling and storage precautions for Methylene bis(4-methylbenzenesulfonate)?

  • Answer: This compound should be stored at 4°C in a tightly sealed container, away from moisture.[1] It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Reaction Optimization

  • Question: How can I optimize the solvent and base for my specific reaction?

  • Answer: A systematic approach is recommended. Screen a variety of aprotic polar solvents (e.g., THF, DMF, Acetonitrile) and bases (e.g., NaH, K2CO3, Cs2CO3, DBU). A design of experiments (DoE) approach can be efficient in identifying the optimal combination of these factors to maximize yield.

  • Question: Is it possible to monitor the progress of the reaction?

  • Answer: Yes, reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC), depending on the physical properties of your reactants and products. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically detailing yield improvements with Methylene bis(4-methylbenzenesulfonate) across a range of conditions. Researchers are encouraged to perform their own optimization studies. A general approach for optimizing a hypothetical N-alkylation of an amine is presented in the table below.

ParameterCondition ACondition BCondition CExpected Outcome
Base K₂CO₃NaHDBUStronger bases like NaH may lead to faster deprotonation and higher yields.
Solvent AcetonitrileTHFDMFHigher polarity solvents like DMF may improve solubility and reaction rates.
Temperature Room Temp50 °C80 °CIncreasing temperature generally increases reaction rate, but may also promote side reactions.
Yield (%) User-determinedUser-determinedUser-determinedOptimization is required to find the best combination for a specific substrate.

Experimental Protocols

General Protocol for N,N'-Methylenation of a Primary Amine

This protocol provides a general starting point for the reaction of a primary amine with Methylene bis(4-methylbenzenesulfonate) to form a bis-alkylated product with a methylene bridge.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (2.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous aprotic polar solvent (e.g., THF or DMF) to dissolve the amine.

  • Base Addition: Cool the solution to 0 °C and add a strong, non-nucleophilic base (e.g., Sodium Hydride, 2.2 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Reagent Addition: Dissolve Methylene bis(4-methylbenzenesulfonate) (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Reaction Yield start Low or No Yield Observed reagent_quality Check Reagent Quality (Purity, Storage) start->reagent_quality base_solvent Optimize Base and Solvent reagent_quality->base_solvent Reagent OK fail Yield Still Low (Consult further literature) reagent_quality->fail Reagent Degraded temperature Adjust Reaction Temperature base_solvent->temperature Base/Solvent OK base_solvent->fail Suboptimal Choice anhydrous Ensure Anhydrous Conditions temperature->anhydrous Temp. Optimized temperature->fail Decomposition Occurs nucleophile Consider Nucleophile Reactivity anhydrous->nucleophile Conditions Dry anhydrous->fail Hydrolysis Occurred success Yield Improved nucleophile->success Optimization Successful nucleophile->fail Poor Nucleophile

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental_Workflow General Experimental Workflow for N,N'-Methylenation prep 1. Prepare Reactants (Amine, Inert Atmosphere) dissolve 2. Dissolve in Anhydrous Solvent prep->dissolve cool_base 3. Cool to 0°C Add Base dissolve->cool_base add_reagent 4. Add Methylene bis(4-methylbenzenesulfonate) Solution Dropwise cool_base->add_reagent react 5. React at RT (or heat) Monitor Progress add_reagent->react quench 6. Quench Reaction at 0°C react->quench extract 7. Extract Product quench->extract purify 8. Purify by Chromatography extract->purify

Caption: A step-by-step workflow for a typical N,N'-methylenation reaction.

References

identifying side products in methylene ditosylate alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using methylene ditosylate in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is methylene ditosylate and what is it used for?

Methylene ditosylate, also known as methanediol di-p-toluenesulfonate, is a reactive alkylating agent. It serves as a methylene bridge donor, reacting with various nucleophiles to introduce a -CH₂- group, effectively linking two nucleophilic sites. It is commonly used in the synthesis of macrocycles, heterocyclic compounds, and as a precursor in the preparation of radiolabeled compounds for positron emission tomography (PET).

Q2: What are the main advantages of using methylene ditosylate over other methyleneating agents like dihalomethanes?

Methylene ditosylate offers several advantages over dihalomethanes (e.g., diiodomethane, dibromomethane):

  • Higher Reactivity: The tosylate group is an excellent leaving group, making methylene ditosylate generally more reactive than its dihalo-analogs, often allowing for milder reaction conditions.

  • Reduced Volatility: It is a crystalline solid, making it easier and safer to handle compared to volatile dihalomethanes.

  • Solubility: It typically has good solubility in common organic solvents.

Q3: What are the typical nucleophiles used in reactions with methylene ditosylate?

Methylene ditosylate reacts with a wide range of nucleophiles, including:

  • Phenols (O-alkylation)

  • Amines (N-alkylation)

  • Thiols (S-alkylation)

  • Carboxylates (O-alkylation)

  • Active methylene compounds (C-alkylation)

Q4: How should I store and handle methylene ditosylate?

Methylene ditosylate should be stored in a cool, dry place, away from moisture, as it can be susceptible to hydrolysis. It is advisable to handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible CauseRecommended Action
Poor quality of methylene ditosylate The purity of methylene ditosylate is crucial. Impurities from its synthesis, such as residual silver salts or p-toluenesulfonic acid, can interfere with the reaction. Consider purifying the reagent by recrystallization.
Insufficiently strong base The choice of base is critical to deprotonate the nucleophile. For less acidic nucleophiles, a stronger base may be required. Consider switching to a stronger, non-nucleophilic base.
Hydrolysis of methylene ditosylate Methylene ditosylate is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Incorrect reaction temperature Alkylation reactions with methylene ditosylate can be temperature-sensitive. If the reaction is too slow, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition and side product formation.
Steric hindrance Highly hindered nucleophiles may react slowly. In such cases, longer reaction times or higher temperatures may be necessary.
Issue 2: Identification of Unexpected Side Products

Q: My reaction mixture shows multiple unexpected spots on TLC or peaks in the NMR/MS. What are the likely side products?

Several side products can form during methylene ditosylate alkylations. Below is a summary of common side products and guidance on their identification.

A1: Over-Alkylation Products (Di-alkylation)

Since methylene ditosylate is a bifunctional electrophile, it can react with two molecules of the nucleophile, leading to a di-substituted methane product. This is especially prevalent when a high concentration of the nucleophile is used.

  • Identification: Look for a product with a mass corresponding to 2 * [Nucleophile] + CH₂. In ¹H NMR, you may see a characteristic singlet for the methylene bridge protons.

A2: Formation of Tosylfluoride (in reactions involving fluoride ions)

In the context of radiolabeling with [¹⁸F]fluoride, a common side product is [¹⁸F]tosylfluoride.[1][2][3] This arises from the attack of the fluoride ion on the sulfur atom of the tosylate leaving group.

  • Mitigation: The formation of tosylfluoride can be suppressed by the addition of small amounts of water or a protic solvent like tert-butanol to the reaction mixture.[1]

A3: O- vs. N-Alkylation Competition

For nucleophiles containing both oxygen and nitrogen atoms (e.g., amino acids, amino phenols), a mixture of O-alkylated and N-alkylated products can be formed. The reaction conditions, particularly temperature, can influence the selectivity. In one reported case involving a protected tryptophan derivative, O-alkylation was the major product, which was hypothesized to be due to in-situ hydrolysis of an ester followed by reaction with the resulting carboxylate.[2][4]

  • Troubleshooting: To favor N-alkylation, it has been observed that lower temperatures (e.g., 100 °C) can be beneficial, while higher temperatures may favor O-alkylation.[1] Careful selection of protecting groups and reaction conditions is crucial for achieving the desired selectivity.

A4: Polymerization

The bifunctional nature of methylene ditosylate can lead to the formation of polymeric byproducts, especially when reacting with dinucleophiles or under conditions that favor intermolecular reactions.

  • Identification: Polymeric materials often appear as an insoluble residue or a broad baseline hump in NMR spectra.

  • Mitigation: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization when forming cyclic products.

A5: Hydrolysis and Decomposition Products

Methylene ditosylate can hydrolyze in the presence of water to produce p-toluenesulfonic acid and potentially formaldehyde. Formaldehyde itself can be reactive and lead to further side reactions.

  • Identification: p-Toluenesulfonic acid can be detected by a change in the reaction mixture's pH and by its characteristic aromatic signals in the ¹H NMR spectrum.

Table 1: Summary of Potential Side Products and Mitigation Strategies
Side ProductDescriptionLikely CauseMitigation Strategies
Di-alkylated ProductR-CH₂-R (where R is the nucleophile)Excess nucleophile, high concentrationUse a 1:1 or slight excess of methylene ditosylate, use high dilution conditions.
TosylfluorideTs-FReaction with fluoride ionsAdd a small amount of water or a protic solvent (e.g., t-butanol).[1]
O-Alkylated ProductFormation of an ether linkage instead of N-alkylationAmbident nucleophile, high temperatureOptimize reaction temperature (lower temperatures may favor N-alkylation), use appropriate protecting groups.[1]
Polymer-(Nu-CH₂-Nu')n-Bifunctional nucleophile, high concentrationUse high dilution conditions for cyclization reactions.
Hydrolysis Productsp-Toluenesulfonic acid, formaldehydePresence of waterUse anhydrous solvents and reagents, run under an inert atmosphere.

Experimental Protocols

General Procedure for the Synthesis of Methylene Ditosylate

A reported synthesis of methylene ditosylate involves the reaction of diiodomethane with silver p-toluenesulfonate.[4]

  • To a round-bottom flask, add silver p-toluenesulfonate (2.2 equivalents) and acetonitrile.

  • Stir the mixture to form a homogeneous solution.

  • Add diiodomethane (1.0 equivalent) to the solution.

  • Reflux the reaction mixture for 18-24 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the residue in warm dichloromethane and filter to remove silver salts.

  • Evaporate the solvent from the filtrate to yield crude methylene ditosylate.

  • Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/petroleum ether) to obtain pure methylene ditosylate as a white crystalline solid.[4]

Typical ¹H and ¹³C NMR Data for Methylene Ditosylate [4]

  • ¹H NMR (CDCl₃, ppm): δ 7.58-7.56 (d, 4H), 7.24-7.22 (d, 4H), 5.79 (s, 2H), 2.42 (s, 6H).

  • ¹³C NMR (CDCl₃, ppm): δ 145.4, 133.2, 129.7, 127.9, 87.9, 21.7.

General Protocol for Alkylation with Methylene Ditosylate

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the nucleophile and a suitable anhydrous solvent (e.g., DMF, acetonitrile, THF).

  • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) and stir the mixture at room temperature for a specified time to deprotonate the nucleophile.

  • Add a solution of methylene ditosylate (typically 1.0-1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or preparative HPLC.

Visual Troubleshooting Guides

Reaction Pathways

Reaction_Pathways cluster_desired Desired Alkylation cluster_side Side Reactions NuH Nucleophile (Nu-H) Product Mono-alkylated Product Nu-CH₂-OTs NuH->Product + Base MDT Methylene Ditosylate CH₂(OTs)₂ MDT->Product Tosylfluoride Tosylfluoride Ts-F (with F⁻) MDT->Tosylfluoride + F⁻ Polymer Polymer -(Nu-CH₂)-n MDT->Polymer + di-nucleophile Hydrolysis Hydrolysis Products TsOH + CH₂O MDT->Hydrolysis + H₂O Dialkylated Di-alkylated Product Nu-CH₂-Nu Product->Dialkylated + Nu-H

Caption: Desired and potential side reaction pathways in methylene ditosylate alkylations.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issues (Low Yield / Side Products) CheckReagents 1. Check Reagent Quality - Purity of MDT - Anhydrous solvents - Fresh base Start->CheckReagents AnalyzeCrude 2. Analyze Crude Mixture (NMR, LC-MS) CheckReagents->AnalyzeCrude IdentifySideProducts 3. Identify Side Products - Over-alkylation? - Polymerization? - Hydrolysis? AnalyzeCrude->IdentifySideProducts AdjustConditions 4. Adjust Reaction Conditions - Temperature - Concentration - Base IdentifySideProducts->AdjustConditions Purification 5. Optimize Purification AdjustConditions->Purification

Caption: A logical workflow for troubleshooting methylene ditosylate alkylation reactions.

O- vs. N-Alkylation Selectivity

O_vs_N_Alkylation Start Nucleophile with O and N sites O_Alkylation O-Alkylated Product Start->O_Alkylation High Temp. N_Alkylation N-Alkylated Product Start->N_Alkylation Low Temp. MDT Methylene Ditosylate MDT->O_Alkylation MDT->N_Alkylation

Caption: Influence of temperature on the selectivity of O- vs. N-alkylation.

References

Technical Support Center: Thermal Decomposition of Methylene bis(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylene bis(4-methylbenzenesulfonate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the thermal decomposition of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Methylene bis(4-methylbenzenesulfonate) is provided below.

PropertyValue
CAS Number 24124-59-2
Molecular Formula C₁₅H₁₆O₆S₂
Molecular Weight 356.41 g/mol
Melting Point 116-118 °C[1]
Boiling Point 523.2 ± 38.0 °C at 760 mmHg (calculated)[1]
Appearance Solid
Synonyms Methylene ditosylate

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature of Methylene bis(4-methylbenzenesulfonate)?

Q2: What are the likely thermal decomposition products of Methylene bis(4-methylbenzenesulfonate)?

A2: While specific experimental data is unavailable, the thermal decomposition of Methylene bis(4-methylbenzenesulfonate) is likely to proceed through the cleavage of the C-O and S-O bonds. Potential decomposition products could include:

  • p-Toluenesulfonic acid: Formed by the cleavage of the ester linkage.

  • Formaldehyde or its polymers (paraformaldehyde): Arising from the methylene bridge.

  • Sulfur dioxide (SO₂): A common product from the decomposition of sulfonate-containing compounds at elevated temperatures.

  • Toluene and other aromatic hydrocarbons: Resulting from the fragmentation of the tosyl groups.

  • Char or polymeric residue: At higher temperatures, complex secondary reactions can lead to the formation of a carbonaceous residue.

The exact product distribution will depend on the experimental conditions. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the recommended technique for identifying the decomposition products.

Q3: Are there any specific safety precautions to consider during the thermal decomposition of this compound?

A3: Yes, several safety precautions should be taken:

  • Ventilation: The thermal decomposition may release hazardous or irritating gases such as sulfur dioxide and formaldehyde. All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, lab coat, and chemical-resistant gloves, should be worn.

  • Inert Atmosphere: To avoid uncontrolled oxidation reactions, it is advisable to conduct thermal decomposition experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Material Compatibility: Ensure that the materials of your experimental setup are compatible with the potential decomposition products, especially acidic gases like sulfur dioxide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the thermal analysis of Methylene bis(4-methylbenzenesulfonate).

Issue 1: Unexpectedly low decomposition temperature.

  • Possible Cause 1: Presence of impurities. Impurities, such as residual acids or bases from the synthesis, can catalyze the decomposition process.

    • Solution: Ensure the purity of your sample. Recrystallization or other purification methods may be necessary.

  • Possible Cause 2: Oxidative atmosphere. The presence of oxygen can lead to oxidative degradation, which may occur at a lower temperature than thermal decomposition in an inert atmosphere.

    • Solution: Perform the experiment under a high-purity inert gas flow (e.g., nitrogen or argon).

Issue 2: Inconsistent or non-reproducible TGA/DSC results.

  • Possible Cause 1: Inconsistent sample mass or packing. Variations in the amount of sample or how it is packed into the crucible can affect heat transfer and the diffusion of decomposition products.

    • Solution: Use a consistent sample mass for all experiments and ensure a uniform, loosely packed sample in the crucible.

  • Possible Cause 2: Fluctuations in the heating rate. Variations in the heating rate can shift the observed decomposition temperature.

    • Solution: Ensure your thermal analysis instrument is properly calibrated and that the programmed heating rate is accurate and stable.

Issue 3: Difficulty in identifying decomposition products.

  • Possible Cause 1: Complex mixture of products. Thermal decomposition can produce a wide range of compounds, making identification challenging.

    • Solution: Use a high-resolution analytical technique such as Py-GC-MS. This method separates the decomposition products before they enter the mass spectrometer, simplifying the interpretation of the mass spectra.

  • Possible Cause 2: Reactive or unstable products. Some initial decomposition products may be unstable and react further to form secondary products.

    • Solution: Consider using a hyphenated technique that allows for the analysis of the evolved gases in real-time, such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or TGA coupled with Mass Spectrometry (TGA-MS).

Experimental Protocols

The following are generalized protocols for investigating the thermal decomposition of Methylene bis(4-methylbenzenesulfonate).

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Weigh 5-10 mg of Methylene bis(4-methylbenzenesulfonate) into a clean TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of the major mass loss step is typically reported as the decomposition temperature.

Protocol 2: Identification of Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of Methylene bis(4-methylbenzenesulfonate) into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Insert the sample cup into the pyrolyzer.

    • Set the pyrolysis temperature. A starting point could be the decomposition temperature determined by TGA. A temperature range of 400-600 °C is often suitable for such compounds.

    • Set the pyrolysis time (e.g., 15-30 seconds).

  • GC-MS Conditions:

    • GC Column: Use a column suitable for separating a wide range of volatile and semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

    • Oven Temperature Program: A typical program might be: hold at 50 °C for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

Troubleshooting Workflow for Unexpected TGA Results

G cluster_0 Troubleshooting Unexpected TGA Results start Unexpected TGA Result (e.g., low decomposition temp.) q1 Is the sample pure? start->q1 sol1 Purify the sample (e.g., recrystallization) q1->sol1 No q2 Is the atmosphere inert? q1->q2 Yes a1_yes Yes a1_no No end Re-run experiment sol1->end sol2 Ensure high-purity inert gas flow q2->sol2 No q3 Are TGA parameters consistent? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Standardize sample mass, packing, and heating rate q3->sol3 No q3->end Yes, consult literature for similar compounds a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for unexpected TGA results.

References

Technical Support Center: Methylene bis(4-methylbenzenesulfonate) - Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the unwanted polymerization of Methylene bis(4-methylbenzenesulfonate) during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is Methylene bis(4-methylbenzenesulfonate) and why is it prone to polymerization?

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a highly reactive bifunctional electrophile. Its structure contains two tosylate groups, which are excellent leaving groups. This high reactivity makes it susceptible to nucleophilic attack and various forms of polymerization, particularly under adverse conditions. The methylene bridge can be susceptible to cleavage, and the tosylate groups can be displaced, initiating polymerization cascades.

Q2: What are the primary triggers for the polymerization of Methylene bis(4-methylbenzenesulfonate)?

The primary triggers for unwanted polymerization include:

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed to initiate polymerization.

  • Presence of Nucleophiles: Nucleophilic species can attack the electrophilic carbon atoms, leading to the displacement of the tosylate groups and the formation of reactive intermediates that can propagate polymerization.

  • Presence of Initiators: Radical or cationic initiators, which may be present as impurities or introduced into the reaction mixture, can trigger polymerization.

  • Exposure to Moisture: Water can act as a nucleophile, leading to hydrolysis. The resulting byproducts can potentially catalyze further degradation and polymerization.[1]

  • Incompatible Solvents or Reagents: Certain solvents or reagents can promote the formation of reactive species that initiate polymerization.

Q3: What are the visible signs of Methylene bis(4-methylbenzenesulfonate) polymerization?

Signs of polymerization can include:

  • The formation of insoluble, often gummy or solid, material in the reaction vessel.

  • An unexpected increase in the viscosity of the reaction mixture.

  • Discoloration of the solution.

  • Inconsistent or poor yields in your reaction, as the starting material is consumed by the polymerization side reaction.

Troubleshooting Guide: Polymerization Issues

Symptom Potential Cause Troubleshooting Steps
Cloudiness or precipitation forms upon dissolving the reagent. Impurities in the solvent or on glassware.Use fresh, anhydrous solvent from a newly opened bottle. Ensure all glassware is scrupulously clean and dried in an oven before use.
The reaction mixture becomes viscous or solidifies unexpectedly. Spontaneous polymerization has occurred.Immediately cool the reaction mixture in an ice bath to slow down the process. If possible and safe, dilute the mixture with a compatible, inert solvent. For future experiments, add a polymerization inhibitor and maintain strict temperature control.
Low yield of the desired product and formation of a significant amount of insoluble byproduct. Polymerization is competing with the desired reaction.Optimize reaction conditions to favor the desired pathway. This may include lowering the reaction temperature, changing the order of reagent addition, or using a less nucleophilic base. Consider adding a polymerization inhibitor at a low concentration.
The reagent appears discolored or has a different consistency upon storage. Degradation and/or slow polymerization during storage.Discard the reagent. Ensure proper storage conditions are maintained: 4°C, in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and away from light and moisture.[1]

Experimental Protocols

Protocol 1: General Handling and Use of Methylene bis(4-methylbenzenesulfonate) to Minimize Polymerization Risk
  • Preparation:

    • Thoroughly clean and dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature in a desiccator over a drying agent.

    • Use only high-purity, anhydrous solvents. If not from a freshly opened bottle, consider distilling the solvent over an appropriate drying agent.

    • If the reaction is sensitive to air, prepare the experiment under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Reagent Handling:

    • Allow the container of Methylene bis(4-methylbenzenesulfonate) to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

    • Weigh the required amount of the reagent quickly and in a dry environment.

    • Reseal the container tightly, preferably under an inert atmosphere, and return it to cold storage (4°C) immediately.

  • Reaction Setup:

    • Dissolve the Methylene bis(4-methylbenzenesulfonate) in the chosen anhydrous solvent at a low temperature (e.g., 0°C) with gentle stirring.

    • If a polymerization inhibitor is to be used, add it to the solvent before dissolving the Methylene bis(4-methylbenzenesulfonate).

    • Add other reagents, especially nucleophiles or bases, to the solution of Methylene bis(4-methylbenzenesulfonate) slowly and at a controlled temperature.

    • Maintain the reaction at the lowest effective temperature to minimize the rate of potential polymerization.

  • Work-up and Purification:

    • Upon completion, quench the reaction promptly as per the specific experimental protocol.

    • During purification (e.g., chromatography), avoid prolonged exposure to potentially reactive stationary phases or high temperatures.

Protocol 2: Screening of Polymerization Inhibitors

This protocol provides a general method to evaluate the effectiveness of different inhibitors.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Methylene bis(4-methylbenzenesulfonate) in a high-purity, anhydrous solvent (e.g., 100 mM in anhydrous acetonitrile).

    • Prepare stock solutions of the inhibitors to be tested (e.g., 10 mM Butylated Hydroxytoluene (BHT), Diphenylamine, or Phenothiazine in the same solvent).

  • Experimental Setup:

    • In a series of clean, dry vials, add the desired volume of the Methylene bis(4-methylbenzenesulfonate) stock solution.

    • To each vial (except for a negative control), add a specific volume of an inhibitor stock solution to achieve the desired final concentration (e.g., 0.1, 0.5, 1.0 mol%).

    • The negative control vial should contain only the Methylene bis(4-methylbenzenesulfonate) solution.

    • If investigating temperature effects, a positive control vial with an initiator (e.g., a radical initiator like AIBN) can be included.

  • Incubation and Monitoring:

    • Seal the vials under an inert atmosphere.

    • Place the vials in a controlled temperature environment (e.g., a heating block or oil bath) set to a temperature that is known to cause polymerization or is relevant to the intended experimental conditions.

    • Monitor the vials visually for the first signs of polymerization (cloudiness, precipitation, increased viscosity) at regular intervals.

    • For a more quantitative analysis, samples can be taken at different time points and analyzed by a suitable technique (e.g., HPLC, NMR) to determine the concentration of the remaining monomer.

  • Data Analysis:

    • Record the time taken for polymerization to be observed in each vial.

    • Plot the concentration of the remaining monomer versus time for each inhibitor and concentration.

    • Compare the effectiveness of different inhibitors and their concentrations in preventing polymerization.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities

ParameterRecommendation
Storage Temperature 4°C[1]
Atmosphere Inert gas (Argon or Nitrogen)
Container Tightly sealed, opaque container
Incompatible with Strong oxidizing agents, strong acids, strong bases, and moisture.

Table 2: Common Polymerization Inhibitors

InhibitorTypeTypical Concentration Range (mol%)Notes
Butylated Hydroxytoluene (BHT) Phenolic (Radical Scavenger)0.01 - 0.1Effective in the presence of oxygen.[2]
Hydroquinone Phenolic (Radical Scavenger)0.01 - 0.1Often requires the presence of oxygen to be effective.[2]
Diphenylamine Amine0.1 - 1.0Can be effective in both the presence and absence of oxygen.
Phenothiazine Amine0.1 - 1.0A highly effective inhibitor, particularly at elevated temperatures.[2]

Note: The optimal concentration of an inhibitor should be determined experimentally as it can be system-dependent.

Visualizations

Polymerization_Prevention_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Outcome start Start Experiment glassware Clean & Dry Glassware start->glassware solvent Use Anhydrous Solvent glassware->solvent reagent Prepare Methylene bis(4-methylbenzenesulfonate) solvent->reagent dissolve Dissolve Reagent in Solvent at Low Temp solvent->dissolve reagent->dissolve inhibitor Select & Prepare Inhibitor (Optional) add_inhibitor Add Inhibitor to Solution inhibitor->add_inhibitor dissolve->add_inhibitor add_reagents Slowly Add Other Reagents add_inhibitor->add_reagents control_temp Maintain Low Reaction Temperature add_reagents->control_temp monitor Monitor for Signs of Polymerization control_temp->monitor no_poly Successful Reaction monitor->no_poly poly Polymerization Observed monitor->poly troubleshoot Troubleshoot (see guide) poly->troubleshoot

Caption: Experimental workflow for preventing polymerization.

Proposed_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition M Methylene bis(4-methylbenzenesulfonate) (TsO-CH2-OTs) Intermediate Reactive Intermediate [Nu-CH2-OTs] or [TsO-CH2⁺] M->Intermediate Nu Nucleophile (Nu⁻) or Initiator (I⁺) Nu->M Attack M2 Another Monomer Molecule Intermediate->M2 Reacts with Inhibitor Inhibitor (e.g., BHT, Phenothiazine) Intermediate->Inhibitor Trapped by Dimer Dimer Formation M2->Dimer Polymer Polymer Chain Growth (-CH2-O-)n Dimer->Polymer Further Reaction Inactive Inactive Species Inhibitor->Inactive

Caption: Proposed polymerization and inhibition mechanism.

References

Technical Support Center: Purification of Methylene Ditosylate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving methylene ditosylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions using methylene ditosylate?

A1: The most common impurities include:

  • Unreacted Methylene Ditosylate: The starting material may not have fully reacted.

  • Mono-substituted Product: In reactions where disubstitution is desired, the mono-substituted intermediate is a common byproduct.

  • Hydrolysis Products: Methylene ditosylate and the tosylated products can undergo hydrolysis to form the corresponding alcohols and p-toluenesulfonic acid.

  • Elimination Byproducts: Depending on the nucleophile and reaction conditions, elimination reactions can occur to form alkene byproducts.[1]

  • Excess Nucleophile/Reagents: The nucleophile or other reagents used in the reaction will likely be present in the crude product.

  • p-Toluenesulfonic Acid: Formed as a byproduct of the reaction and from any hydrolysis.

Q2: My desired product is polar and water-soluble. How can I effectively extract it from the aqueous phase during workup?

A2: For polar, water-soluble products, standard liquid-liquid extraction with immiscible organic solvents may be inefficient. Consider the following strategies:

  • Continuous Liquid-Liquid Extraction: This technique can be effective for extracting compounds with low partition coefficients.

  • Salting Out: Increasing the ionic strength of the aqueous phase by adding a salt like sodium chloride or ammonium sulfate can decrease the solubility of your organic product, driving it into the organic layer.

  • Reverse-Phase Solid-Phase Extraction (SPE): The crude reaction mixture can be loaded onto a reverse-phase SPE cartridge (e.g., C18). After washing away polar impurities and salts with water, the desired product can be eluted with a more organic solvent like methanol or acetonitrile.

Q3: I am observing a significant amount of p-toluenesulfonic acid in my crude product. What is the best way to remove it?

A3: p-Toluenesulfonic acid can be effectively removed by performing a mild aqueous basic wash.

  • Aqueous Bicarbonate Wash: A saturated solution of sodium bicarbonate is often sufficient to neutralize and extract the sulfonic acid into the aqueous layer.

  • Amine Scavengers: For very sensitive products, a polymer-supported amine scavenger resin can be used to selectively remove the acid without the need for an aqueous wash.

Q4: How can I separate my desired di-substituted product from the mono-substituted intermediate?

A4: The separation of di-substituted and mono-substituted products typically relies on the difference in their polarity.

  • Flash Column Chromatography: This is the most common and effective method. The di-substituted product is usually less polar than the mono-substituted product and will elute first. A carefully selected solvent system is crucial for achieving good separation.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a viable option.

  • Crystallization: If the desired di-substituted product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method, potentially removing the mono-substituted intermediate if it remains in the mother liquor.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product After Purification
Possible Cause Troubleshooting Steps
Product Loss During Aqueous Workup - Before discarding, check all aqueous layers by TLC or LC-MS to ensure your product is not present.[2]- For polar products, consider using the strategies outlined in FAQ Q2 .
Product Degradation on Silica Gel - Some compounds are sensitive to the acidic nature of standard silica gel. Consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or using a different stationary phase like alumina.
Incomplete Reaction - Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion.
Product Co-elution with Impurities - Optimize the solvent system for your column chromatography to improve separation. Consider using a gradient elution.
Problem 2: Presence of Persistent Impurities After Column Chromatography
Possible Cause Troubleshooting Steps
Co-eluting Impurities of Similar Polarity - Try a different stationary phase for chromatography (e.g., alumina, reverse-phase silica).- Consider derivatizing the impurity or the product to alter its polarity before chromatography.- If the product is a solid, attempt recrystallization.
Thermally Labile Product Decomposing on the Column - If you suspect your product is degrading during chromatography, run the column at a lower temperature if possible.
Unidentified Impurity - Characterize the impurity using techniques like NMR, Mass Spectrometry, or IR spectroscopy to understand its structure and devise a targeted removal strategy.

Experimental Protocols

General Aqueous Workup Procedure
  • Quench the reaction by adding water or a suitable aqueous solution.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.[3]

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • A saturated aqueous solution of sodium bicarbonate to remove acidic impurities like p-toluenesulfonic acid.

    • Water.

    • A saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Flash Column Chromatography for Separation of Di- and Mono-substituted Products
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Start with a non-polar solvent system (e.g., hexane/ethyl acetate mixture with a high percentage of hexane).

    • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the elution of compounds using TLC.

  • Fraction Analysis: Combine the fractions containing the pure desired product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Methylene Ditosylate Reaction quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract wash Aqueous Washes (e.g., NaHCO3, Brine) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography crystallization Crystallization (Optional) chromatography->crystallization analyze Characterization (NMR, MS, etc.) chromatography->analyze If product is an oil crystallization->analyze pure_product Pure Product analyze->pure_product

Caption: General experimental workflow for purification.

troubleshooting_workflow cluster_impurities Common Impurities cluster_solutions Purification Strategy start Crude Product Analysis (TLC, LC-MS) check_impurities Identify Impurities start->check_impurities unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Present mono_sub Mono-substituted Product check_impurities->mono_sub Present acidic_bp Acidic Byproducts check_impurities->acidic_bp Present polar_imp Highly Polar Impurities check_impurities->polar_imp Present column Column Chromatography unreacted_sm->column mono_sub->column recrystallize Recrystallization mono_sub->recrystallize acid_wash Aqueous Basic Wash acidic_bp->acid_wash polar_imp->acid_wash If acidic/basic spe Solid-Phase Extraction polar_imp->spe end_node Pure Product column->end_node recrystallize->end_node acid_wash->column Then purify further spe->column Then purify further

Caption: Troubleshooting logical relationships.

References

troubleshooting incomplete conversion with Methylene bis(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylene bis(4-methylbenzenesulfonate). The information is presented in a question-and-answer format to directly address common issues encountered during its use as a bifunctional electrophile for introducing a methylene bridge.

Frequently Asked Questions (FAQs)

Q1: What is Methylene bis(4-methylbenzenesulfonate) and what is its primary application?

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a bifunctional electrophile. Its primary application is to introduce a methylene (-CH2-) bridge between two nucleophilic centers in a single step. This is particularly useful in the synthesis of macrocycles, cryptands, and other complex molecules where a short, rigid linker is required.

Q2: What are the key advantages of using Methylene bis(4-methylbenzenesulfonate) over other methylene bridging agents?

The tosylate groups in Methylene bis(4-methylbenzenesulfonate) are excellent leaving groups, which facilitates nucleophilic substitution reactions under relatively mild conditions.[1][2] Compared to using dihalomethanes, tosylates can offer better reactivity and milder reaction conditions, and avoid the use of potentially more hazardous reagents.

Q3: What are the typical storage conditions for Methylene bis(4-methylbenzenesulfonate)?

Methylene bis(4-methylbenzenesulfonate) should be stored at 4°C in a sealed container, away from moisture, to prevent hydrolysis of the tosylate groups.[3]

Troubleshooting Guide for Incomplete Conversion

Problem: My reaction with Methylene bis(4-methylbenzenesulfonate) is showing low or no conversion to the desired product.

This is a common issue that can arise from several factors related to reagents, reaction conditions, and side reactions. The following sections provide a systematic approach to troubleshooting incomplete conversions.

Reagent Quality and Stoichiometry

Q: How can I be sure that the quality of my Methylene bis(4-methylbenzenesulfonate) is not the issue?

A: The purity of Methylene bis(4-methylbenzenesulfonate) is crucial for its reactivity. It should be a white to off-white solid with a melting point of 116-118°C. If the reagent is old or has been improperly stored, it may have hydrolyzed to p-toluenesulfonic acid and formaldehyde, which will not participate in the desired reaction. It is recommended to use a fresh batch or to verify the purity of the existing stock by NMR or melting point analysis.

Q: What is the optimal stoichiometry for reactions with Methylene bis(4-methylbenzenesulfonate)?

A: For reactions with a dinucleophile to form a cyclic product, a 1:1 molar ratio of the dinucleophile to Methylene bis(4-methylbenzenesulfonate) is typically used. However, to avoid the formation of oligomers or polymers, the reaction is often carried out under high-dilution conditions. For the reaction of two equivalents of a mono-nucleophile, a slight excess of the nucleophile (2.1 to 2.2 equivalents) may be used to ensure complete consumption of the bis-tosylate.

Reaction Conditions

Q: What are the recommended solvents and bases for reactions with Methylene bis(4-methylbenzenesulfonate)?

A: The choice of solvent and base is highly dependent on the nucleophile.

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are commonly used as they effectively dissolve the reactants and promote SN2 reactions.[4]

  • Bases: The base should be strong enough to deprotonate the nucleophile but not so strong as to cause decomposition of the tosylate. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction rate and yield.

Q: How does temperature affect the reaction outcome?

A: Nucleophilic substitution reactions with tosylates are often temperature-dependent. While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination (E2) and decomposition of the starting material or product. It is advisable to start the reaction at room temperature and gently heat if the conversion is slow. For sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.

Common Side Reactions

Q: I am observing the formation of multiple byproducts in my reaction. What are the likely side reactions?

A: Several side reactions can lead to incomplete conversion and the formation of impurities:

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the tosylate groups, forming p-toluenesulfonic acid and rendering the reagent inactive. It is crucial to use anhydrous solvents and reagents.

  • Elimination: If the nucleophile is also a strong base, it can promote an E2 elimination reaction, especially at higher temperatures. This is more of a concern with secondary tosylates, but can occur with primary tosylates under harsh conditions.

  • Polymerization: In reactions aimed at macrocyclization, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of linear oligomers or polymers. This is particularly problematic at high concentrations.

  • Mono-substitution: Incomplete reaction can result in a significant amount of the mono-substituted intermediate, where only one of the tosylate groups has reacted.

Experimental Protocols

The following is a generalized protocol for a methylene bridging reaction with a dinucleophile. Note: This is an illustrative example, and optimization of stoichiometry, concentration, temperature, and reaction time will be necessary for specific substrates.

Protocol: Synthesis of a Macrocycle using Methylene bis(4-methylbenzenesulfonate)

Objective: To synthesize a macrocycle by reacting a dinucleophile (e.g., a diphenol, diamine, or dithiol) with Methylene bis(4-methylbenzenesulfonate) under high-dilution conditions.

Materials:

  • Dinucleophile (e.g., Bisphenol A)

  • Methylene bis(4-methylbenzenesulfonate)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and two syringe pumps, add anhydrous DMF.

  • High-Dilution Addition: Prepare two separate solutions:

    • Solution A: Dissolve the dinucleophile (1.0 eq.) in anhydrous DMF.

    • Solution B: Dissolve Methylene bis(4-methylbenzenesulfonate) (1.0 eq.) in anhydrous DMF.

  • Reaction: Heat the DMF in the reaction flask to the desired temperature (e.g., 80 °C). Simultaneously, add Solution A and Solution B dropwise to the reaction flask over a period of several hours (e.g., 8-12 hours) using the syringe pumps. A suspension of anhydrous K₂CO₃ (2.5 eq.) in the reaction flask is maintained throughout the addition.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Remove the DMF under reduced pressure.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired macrocycle.

Data Presentation

Table 1: Troubleshooting Guide for Incomplete Conversion

Observed Issue Potential Cause Recommended Solution
No reaction or very low conversion 1. Poor quality of Methylene bis(4-methylbenzenesulfonate) (hydrolyzed).2. Insufficiently strong base.3. Low reaction temperature.1. Use a fresh, pure sample of the reagent. Verify purity by melting point or NMR.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃).3. Gradually increase the reaction temperature while monitoring for byproduct formation.
Significant amount of mono-substituted intermediate 1. Insufficient reaction time.2. Deactivation of the second nucleophilic site after the first substitution.1. Increase the reaction time.2. Increase the reaction temperature or use a more forcing solvent/base combination for the second cyclization step.
Formation of polymeric byproducts 1. Reaction concentration is too high, favoring intermolecular reactions.1. Implement high-dilution conditions by slowly adding the reactants to a larger volume of solvent.
Appearance of p-toluenesulfonic acid in the reaction mixture 1. Presence of water in the reagents or solvent leading to hydrolysis.1. Use rigorously dried solvents and reagents. Store Methylene bis(4-methylbenzenesulfonate) in a desiccator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents and Solvents prep_solutions Prepare Solutions of Dinucleophile and Bis-tosylate prep_reagents->prep_solutions high_dilution Slow, Simultaneous Addition of Reactant Solutions prep_solutions->high_dilution reaction_setup Setup Reaction Flask with Base and Solvent reaction_setup->high_dilution monitoring Monitor Reaction by TLC or LC-MS high_dilution->monitoring workup Filter and Remove Solvent monitoring->workup purification Purify by Chromatography or Recrystallization workup->purification troubleshooting_logic start Incomplete Conversion Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Evaluate Reaction Conditions (Solvent, Base, Temperature) conditions_ok Conditions OK? check_conditions->conditions_ok check_side_reactions Analyze for Side Products (TLC, LC-MS) side_reactions_identified Side Reactions Identified? check_side_reactions->side_reactions_identified reagent_ok->check_conditions Yes optimize_reagents Use Fresh Reagents, Adjust Stoichiometry reagent_ok->optimize_reagents No conditions_ok->check_side_reactions Yes optimize_conditions Modify Solvent, Base, or Temperature conditions_ok->optimize_conditions No address_side_reactions Implement High Dilution, Ensure Anhydrous Conditions side_reactions_identified->address_side_reactions Yes success Successful Conversion side_reactions_identified->success No optimize_reagents->start optimize_conditions->start address_side_reactions->start

References

influence of base selection on methylene ditosylate reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving methylene ditosylate.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with methylene ditosylate, with a focus on the influence of base selection.

Q1: My reaction to form a methylenedioxy bridge on a catechol is giving a low yield. What are the potential causes and solutions related to the base?

Potential Causes:

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate both hydroxyl groups of the catechol, leading to incomplete reaction.

  • Poor Solubility of the Base: Inorganic bases like potassium carbonate (K₂CO₃) have limited solubility in many organic solvents, which can hinder the reaction rate.

  • Side Reactions: Strong, non-hindered bases can lead to side reactions, such as the decomposition of the methylene ditosylate reagent or polymerization.

  • Steric Hindrance: A bulky base might have difficulty accessing the hydroxyl groups, especially if the catechol itself is sterically hindered.

Troubleshooting Solutions:

Base SelectionRecommended AdjustmentsExpected Outcome
Potassium Carbonate (K₂CO₃) - Use a fine powder and ensure vigorous stirring.- Consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve solubility.- Increase the reaction temperature.Improved reaction rate and yield.
Cesium Carbonate (Cs₂CO₃) - Substitute K₂CO₃ with Cs₂CO₃. Cesium carbonate is more soluble in aprotic solvents and can lead to higher reactivity under milder conditions.[1][2]Higher yields, shorter reaction times, and milder reaction conditions.[1]
Sodium Hydride (NaH) - Use with caution as it is a very strong base. Add it slowly at a low temperature to control the reaction.- Ensure anhydrous conditions as NaH reacts violently with water.Effective deprotonation, but a higher risk of side reactions.
Organic Bases (e.g., DBU, DIPEA) - Consider using a non-nucleophilic organic base if the substrate is sensitive to strong inorganic bases.Milder reaction conditions, but may require longer reaction times.

Q2: I am observing the formation of a polymeric byproduct in my reaction. How can I prevent this?

Potential Cause:

Polymerization is a common side reaction when using highly reactive bifunctional reagents like methylene ditosylate, especially with strong bases. The base can deprotonate the product, which can then react with another molecule of methylene ditosylate, leading to a chain reaction.

Troubleshooting Solutions:

  • Use a Weaker Base: Switching from a strong base like sodium hydride to a milder base like potassium carbonate or cesium carbonate can significantly reduce polymerization.[1]

  • Control Stoichiometry: Use a slight excess of the diol or nucleophile to ensure that the methylene ditosylate is consumed before significant polymerization can occur.

  • Slow Addition: Add the methylene ditosylate slowly to the reaction mixture containing the nucleophile and the base. This keeps the concentration of the alkylating agent low and favors the intramolecular cyclization or desired intermolecular reaction over polymerization.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize side reactions.

Q3: My attempt to protect a 1,2-diol or 1,3-diol with methylene ditosylate is failing. What role does the base play here?

Potential Cause:

The formation of a di-O-tosylmethylene acetal requires the deprotonation of both hydroxyl groups. The choice of base is critical for this step.

Troubleshooting Solutions:

  • Use a Strong Enough Base: A patent for protecting diol groups suggests using inorganic bases, with a preference for potassium tert-butoxide, sodium ethoxide, and sodium methoxide to ensure complete deprotonation.[3]

  • Solvent Choice: Ensure the chosen solvent can dissolve both the diol and the base to a reasonable extent. Aprotic polar solvents like DMF or DMSO are often suitable.

  • Reaction Time and Temperature: The reaction may require elevated temperatures and sufficient time to proceed to completion. A patent suggests reaction temperatures between -20°C and 100°C and reaction times from 5 minutes to 72 hours.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general role of a base in reactions involving methylene ditosylate?

In most applications, methylene ditosylate acts as an electrophile, reacting with nucleophiles. The primary role of the base is to deprotonate the nucleophile (e.g., an alcohol, phenol, or amine), increasing its nucleophilicity and initiating the reaction. In the case of diols or catechols, the base facilitates the formation of a dianion for the subsequent cyclization with methylene ditosylate to form a methylene bridge.

Q2: Which type of base is better for methylene ditosylate reactions: inorganic or organic?

Both inorganic and organic bases can be used, and the choice depends on the specific reaction and substrate.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaH): These are commonly used for O-alkylation and N-alkylation. They are effective but can have solubility issues (K₂CO₃) or be too reactive (NaH), leading to side reactions. Cesium carbonate often provides a good balance of reactivity and mildness.[1][2]

  • Organic Bases (e.g., Triethylamine, DIPEA, DBU): These are typically weaker and non-nucleophilic, making them suitable for substrates with base-sensitive functional groups. They are generally more soluble in organic solvents.

Q3: How does the choice of base affect the reaction outcome in a Williamson ether synthesis using methylene ditosylate?

In a Williamson ether synthesis, the base deprotonates the alcohol to form an alkoxide, which then acts as the nucleophile.[4][5][6]

  • Strong Bases (e.g., NaH, KOtBu): Ensure rapid and complete formation of the alkoxide, driving the reaction forward. However, they can also promote elimination side reactions, especially with sterically hindered substrates.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Offer milder reaction conditions and can minimize side reactions. Cesium carbonate is often superior due to its better solubility and reactivity.[1]

Data Presentation

Table 1: Comparison of Bases in the Alkylation of Active Methylene Compounds

While specific data for methylene ditosylate is scarce in readily available literature, the following table, adapted from a study on the dialkylation of active methylene compounds with other alkyl halides, illustrates the superior performance of Cesium Carbonate.[2] This suggests a similar trend could be expected in reactions with methylene ditosylate.

BaseProductYield (%)
Cs₂CO₃ DialkylatedQuantitative
K₂CO₃ Mixture of Mono- and DialkylatedLower and mixed
NaH Mixture with O-alkylation side productsVariable
NaOEt Mixture with O-alkylation side productsVariable
KOtBu Mixture with O-alkylation side productsVariable

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,2-Diol with a Methylene Acetal (Conceptual)

This is a generalized protocol based on common practices for acetal formation and may need optimization for specific substrates.

  • To a solution of the 1,2-diol (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., potassium tert-butoxide, 1.1 equiv per hydroxyl group) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the dialkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of methylene ditosylate (1.1 equiv) in the same anhydrous solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Diol Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification diol 1,2-Diol in Anhydrous Solvent base Add Base (e.g., KOtBu) diol->base add_mdts Add Methylene Ditosylate base->add_mdts Formation of Dialkoxide stir Stir at RT (12-24h) add_mdts->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify product Protected Diol purify->product

Workflow for diol protection.

Logical_Relationship Base Selection Logic for Methylene Ditosylate Reactions cluster_substrate Substrate Properties cluster_base Base Characteristics cluster_outcome Desired Outcome start Reaction Goal acidic_protons Acidity of Nucleophile (pKa) start->acidic_protons steric_hindrance Steric Hindrance start->steric_hindrance functional_groups Presence of Sensitive Functional Groups start->functional_groups base_strength Base Strength (pKb) acidic_protons->base_strength Requires sufficient strength for deprotonation steric_hindrance->base_strength May favor elimination with strong, non-hindered bases functional_groups->base_strength Sensitive groups require milder bases high_yield High Yield base_strength->high_yield min_side_products Minimal Side Products base_strength->min_side_products Milder bases reduce polymerization mild_conditions Mild Conditions base_strength->mild_conditions solubility Solubility solubility->high_yield nucleophilicity Nucleophilicity nucleophilicity->min_side_products Non-nucleophilic bases prevent side reactions

Logic for base selection.

References

stability of Methylene bis(4-methylbenzenesulfonate) under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylene bis(4-methylbenzenesulfonate) Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methylene bis(4-methylbenzenesulfonate) under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Methylene bis(4-methylbenzenesulfonate) at different pH values?

A1: Methylene bis(4-methylbenzenesulfonate), a tosylate ester, is generally susceptible to hydrolysis under both acidic and basic conditions. Most sulfonate esters exhibit relative stability in moderately acidic environments but can undergo cleavage when exposed to strong, hot acids.[1] Under basic conditions, particularly with strong bases like sodium hydroxide, hydrolysis can also occur.[1][2] The rate of hydrolysis is influenced by temperature, pH, and the concentration of the acid or base.

Q2: What are the likely degradation products of Methylene bis(4-methylbenzenesulfonate) under acidic or basic hydrolysis?

A2: The hydrolysis of Methylene bis(4-methylbenzenesulfonate) is expected to cleave the ester linkages. Under acidic conditions, the likely degradation products are p-toluenesulfonic acid and formaldehyde (which may exist in hydrated forms in aqueous solutions). Under basic conditions, the products would be the salt of p-toluenesulfonic acid (e.g., sodium p-toluenesulfonate) and formaldehyde.

Q3: Are there any specific storage recommendations to ensure the stability of Methylene bis(4-methylbenzenesulfonate)?

A3: To ensure stability, Methylene bis(4-methylbenzenesulfonate) should be stored in a cool, dry place, away from moisture and incompatible substances such as strong acids and bases. The container should be tightly sealed to prevent exposure to atmospheric moisture, which could contribute to hydrolysis over time.

Q4: How can I monitor the degradation of Methylene bis(4-methylbenzenesulfonate) during my experiment?

A4: The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.[3] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can also be used to identify and quantify the degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during stability studies of Methylene bis(4-methylbenzenesulfonate).

Problem Potential Cause Recommended Solution
Rapid degradation of the compound observed even under mild conditions. The compound may be more labile than anticipated. The presence of impurities could be catalyzing the degradation.Re-evaluate the pH and temperature of your experimental conditions. Ensure all glassware is clean and free of acidic or basic residues. Purify the starting material if impurities are suspected.
Inconsistent or non-reproducible stability data. This could be due to variations in experimental parameters such as temperature, pH, or concentration. Inaccurate preparation of buffer solutions.Strictly control all experimental parameters. Use a calibrated pH meter and ensure accurate preparation of all solutions. Perform experiments in triplicate to assess reproducibility.
Difficulty in separating the parent compound from its degradation products by HPLC. The analytical method is not optimized or is not a stability-indicating method.Develop and validate a stability-indicating HPLC method.[3] This may involve trying different columns, mobile phases, and detection wavelengths to achieve adequate separation.
Unexpected peaks observed in the chromatogram. Formation of unexpected byproducts or interaction with components of the reaction mixture or container.Characterize the unexpected peaks using techniques like LC-MS or NMR to identify the byproducts. Investigate potential interactions with excipients or container materials.

Data Presentation

The following tables provide an illustrative example of how to present quantitative stability data for Methylene bis(4-methylbenzenesulfonate). Note: The data below is for illustrative purposes only and is not based on experimental results.

Table 1: Illustrative Degradation of Methylene bis(4-methylbenzenesulfonate) under Acidic Conditions at 50°C

Time (hours)pH 1.2 (0.1 N HCl) - % RemainingpH 4.5 (Acetate Buffer) - % Remaining
0100.0100.0
685.298.5
1272.196.8
2451.593.2
4826.887.1

Table 2: Illustrative Degradation of Methylene bis(4-methylbenzenesulfonate) under Basic Conditions at 50°C

Time (hours)pH 9.0 (Borate Buffer) - % RemainingpH 12.0 (0.01 N NaOH) - % Remaining
0100.0100.0
695.375.4
1290.156.8
2481.232.3
4865.910.4

Experimental Protocols

General Protocol for Assessing pH-Dependent Stability

This protocol provides a general framework for evaluating the stability of Methylene bis(4-methylbenzenesulfonate) in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1.2, 4.5, 7.0, 9.0, and 12.0) using appropriate buffer systems (e.g., HCl, acetate, phosphate, borate).

  • Sample Preparation: Prepare a stock solution of Methylene bis(4-methylbenzenesulfonate) in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Initiation of Stability Study: Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction.

  • Incubation: Incubate the samples in a temperature-controlled environment (e.g., 50°C).

  • Sample Analysis: At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each sample, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_buffers Prepare Buffer Solutions initiate Initiate Stability Study prep_buffers->initiate prep_sample Prepare Stock Solution prep_sample->initiate incubate Incubate Samples initiate->incubate analyze HPLC Analysis at Time Points incubate->analyze t=0, 6, 12... hrs data_analysis Data Analysis & Kinetics analyze->data_analysis

Caption: Experimental workflow for assessing the pH stability of a compound.

degradation_pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) compound Methylene bis(4-methylbenzenesulfonate) acid_prod1 p-Toluenesulfonic Acid compound->acid_prod1 acid_prod2 Formaldehyde compound->acid_prod2 base_prod1 p-Toluenesulfonate Salt compound->base_prod1 base_prod2 Formaldehyde compound->base_prod2

Caption: Plausible degradation pathways under acidic vs. basic conditions.

References

Validation & Comparative

A Comparative Guide to Methylene Bridging Reagents in Cyclization Reactions: Methylene bis(4-methylbenzenesulfonate) vs. Dibromomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate field of synthetic chemistry, particularly in the development of macrocyclic compounds for pharmaceuticals and material science, the choice of a methylene bridging agent is a critical parameter that dictates reaction efficiency, yield, and purity. This guide provides an objective comparison between two common reagents used for introducing a methylene (-CH2-) bridge in cyclization reactions: Methylene bis(4-methylbenzenesulfonate) and Dibromomethane. This comparison is supported by a review of published experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to Methylene Bridging Agents

Cyclization reactions that involve the formation of a ring by linking two nucleophilic ends of a precursor molecule with a single carbon unit are fundamental in organic synthesis. Dibromomethane (CH₂Br₂) is a traditional and widely used reagent for this purpose due to its simplicity and commercial availability. Methylene bis(4-methylbenzenesulfonate), often abbreviated as CH₂(OTs)₂, represents an alternative with a superior leaving group (tosylate), which can significantly influence reaction kinetics and outcomes. Both reagents typically react via a double Williamson ether synthesis (for O-nucleophiles) or analogous N- or S-alkylation reactions under basic conditions. The key to successful macrocyclization often lies in employing high-dilution conditions to favor the intramolecular reaction over competing intermolecular polymerization.

Comparative Analysis of Reagent Performance

The choice between Methylene bis(4-methylbenzenesulfonate) and Dibromomethane hinges on a trade-off between reactivity, reaction conditions, and substrate compatibility.

Methylene bis(4-methylbenzenesulfonate) (CH₂(OTs)₂): The tosylate group is an excellent leaving group, making this reagent highly reactive. This enhanced reactivity can lead to faster reaction times and often allows for the use of milder bases and lower temperatures. This is particularly advantageous for sensitive substrates that may degrade under harsh conditions. The primary drawback is the higher molecular weight and cost of the reagent.

Dibromomethane (CH₂Br₂): As a smaller and more cost-effective reagent, dibromomethane is a common choice. However, bromide is a less effective leaving group than tosylate, which often necessitates the use of stronger bases (e.g., NaH, K₂CO₃) and higher reaction temperatures to achieve reasonable reaction rates. These more forcing conditions can sometimes lead to side reactions or decomposition of the starting material. Despite this, for robust substrates, dibromomethane can provide good to excellent yields. For instance, the methylenation of catechols with methylene chloride (a less reactive analogue) can proceed in high yields (70-90%), suggesting dibromomethane's potential for efficient cyclization.[1]

Quantitative Data and Experimental Protocols

Reagent TypeSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Dichloride1,3-Bis(mercaptomethyl)benzeneK₂CO₃DMF60-702457
Dichloride1,4-Bis(mercaptomethyl)benzeneK₂CO₃DMF60-702450
Dichloride*1,4-Bis(mercaptomethyl)-2,5-dimethoxybenzeneK₂CO₃DMF60-702410

*Data from the cyclization of 2,5-Bis(chloromethyl)-3,4-dimethylthieno[2,3-b]thiophene with various dithiols, serving as an analogue for dibromomethane reactions.[4][5]

Experimental Protocol: Cyclization with a Dihaloalkane Analogue[4]

This protocol describes the synthesis of a dithia[3.3]cyclophane, illustrating a typical procedure for this class of reagents.

Materials:

  • 2,5-Bis(chloromethyl)-3,4-dimethylthieno[2,3-b]thiophene (1 mmol)

  • 1,3-Bis(mercaptomethyl)benzene (1 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃, 250 mg)

  • Anhydrous Dimethylformamide (DMF, 150 mL)

Procedure:

  • A solution of the dichloride (1 mmol) and the dithiol (1 mmol) in 50 mL of dry DMF is prepared.

  • This solution is added dropwise over 8 hours to a stirred suspension of anhydrous K₂CO₃ in 100 mL of dry DMF at 60-70 °C under a nitrogen atmosphere.

  • The reaction mixture is stirred for an additional 16 hours at the same temperature.

  • After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is extracted with chloroform, washed with water, and dried over anhydrous sodium sulfate.

  • The crude product is purified by column chromatography on silica gel to afford the desired cyclophane.

Logical and Experimental Workflow

The general process for these cyclization reactions can be visualized as follows:

Cyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Bis-Nucleophile and Base in Solvent Addition Slowly Add Bridging Agent (High Dilution) Start->Addition Reagent Prepare Solution of Bridging Agent in Solvent Reagent->Addition Stir Stir at Elevated Temperature Addition->Stir Quench Quench Reaction & Remove Solvent Stir->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Isolated Cyclized Product Purify->End

Caption: A generalized experimental workflow for macrocyclization reactions.

Reaction Mechanism Overview

The underlying mechanism for both reagents is a double Sɴ2 reaction. The superior leaving group ability of the tosylate in methylene bis(4-methylbenzenesulfonate) facilitates the nucleophilic attack, generally leading to a lower activation energy and faster reaction rate compared to the bromide of dibromomethane.

Reaction_Mechanism cluster_reagents Reagents cluster_steps Reaction Steps NuH Bis-Nucleophile (e.g., R-(XH)₂) Deprotonation Deprotonation NuH->Deprotonation + Base Base Base Bridge Bridging Agent CH₂(LG)₂ LG = OTs or Br SN2_1 First Sɴ2 Attack Bridge->SN2_1 Deprotonation->SN2_1 Forms R(X⁻)₂ Intermediate Open-Chain Intermediate R(X⁻)-CH₂-LG SN2_1->Intermediate SN2_2 Intramolecular Sɴ2 Attack (Cyclization) Intermediate->SN2_2 Product Cyclized Product SN2_2->Product

Caption: General mechanism for methylene-bridged cyclization.

Conclusion and Recommendations

Both Methylene bis(4-methylbenzenesulfonate) and Dibromomethane are viable reagents for forming methylene-bridged cyclized products.

  • Methylene bis(4-methylbenzenesulfonate) is the reagent of choice for substrates that are sensitive to heat or strong bases. Its high reactivity can lead to cleaner reactions and potentially higher yields under milder conditions, although at a higher cost.

  • Dibromomethane is a cost-effective and suitable option for more robust substrates where forcing conditions (stronger base, higher temperature) are tolerated. For certain nucleophiles, such as catechols and dithiols, it has been shown to be effective.[1][4]

Ultimately, the selection should be based on the specific characteristics of the substrate, the desired reaction conditions, and economic considerations. Further head-to-head comparative studies under identical conditions are warranted to provide a more definitive quantitative assessment.

References

A Researcher's Guide to Bis-Electrophilic Linkers: Methylene Ditosylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical step in elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates (ADCs). Bis-electrophilic linkers, possessing two reactive electrophilic sites, are instrumental in covalently connecting nucleophilic residues on proteins. This guide provides an objective comparison of methylene ditosylate with other commonly used bis-electrophilic linkers, supported by structural data and generalized experimental protocols.

Introduction to Bis-Electrophilic Linkers

Bis-electrophilic linkers are molecules with two electrophilic centers, designed to react with nucleophilic functional groups on amino acid residues such as primary amines (lysine, N-terminus) and thiols (cysteine). By forming stable covalent bonds, they can "freeze" transient interactions, allowing for their detection and analysis. The choice of linker is dictated by several factors, including the target functional groups, the desired distance between linked residues (spacer arm length), cell membrane permeability, and the reversibility of the formed cross-link.

Methylene Ditosylate: A Short-Span Alkylating Agent

Methylene ditosylate (ditosylmethane) is a potent bis-alkylating agent. While not as commonly cited in bioconjugation literature as other linkers, its chemical properties suggest specific applications. The tosylate groups are excellent leaving groups, making the central methylene carbon highly susceptible to nucleophilic attack (S_N2 reaction) by residues like lysine or cysteine. Its key characteristic is the extremely short and rigid spacer arm, which would be useful for capturing proteins that are in very close, direct contact.

Comparative Analysis of Bis-Electrophilic Linkers

The efficacy and application of a linker are determined by its reactivity, specificity, spacer length, and solubility. Methylene ditosylate is compared here with three widely used alternatives: Formaldehyde, Divinyl Sulfone (DVS), and a representative N-hydroxysuccinimide (NHS) ester, Disuccinimidyl glutarate (DSG).

Data Presentation: Linker Characteristics
FeatureMethylene DitosylateFormaldehydeDivinyl Sulfone (DVS)Disuccinimidyl glutarate (DSG)
Structure TsO-CH₂-OTsCH₂OH₂C=CH-SO₂-CH=CH₂NHS-OOC-(CH₂)₃-COO-NHS
Type HomobifunctionalHomobifunctionalHomobifunctionalHomobifunctional
Reactive Moiety Alkyl-tosylateAldehydeVinyl sulfoneN-hydroxysuccinimide ester
Target Residues Lys, Cys, His, TyrLys, Arg, His, Cys, TyrCys, Lys, HisLys, N-terminus
Spacer Arm Length ~2.5 Å~2.3 - 2.7 Å~6.9 Å7.7 Å[1][2]
Cell Permeability Permeable (predicted)PermeablePermeablePermeable[1][3]
Reversibility Non-cleavableReversible (heat)Non-cleavableNon-cleavable[3]
Key Advantages Very short, rigid spacerZero-length potential, reversibleBroad reactivity, stable bondHigh amine specificity, well-characterized
Key Disadvantages Low specificity, limited dataCan form complex adductsHigh toxicity, can polymerize[4]Hydrolysis sensitive, requires organic solvent[2][3]

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental processes is crucial for understanding the application of these linkers.

Reaction Mechanisms

The reaction mechanism dictates the linker's specificity and the stability of the resulting bond.

G cluster_MD Methylene Ditosylate + Lysine (SN2) cluster_DVS Divinyl Sulfone + Cysteine (Michael Addition) cluster_DSG DSG + Lysine (Acylation) MD_start Prot-Lys-NH₂ + TsO-CH₂-OTs MD_mid [Prot-Lys-NH₂⁺-CH₂-OTs] + TsO⁻ MD_start->MD_mid 1st Attack MD_end Prot-Lys-NH-CH₂-NH-Lys-Prot MD_mid->MD_end 2nd Attack (another Lysine) DVS_start Prot-Cys-SH + H₂C=CH-SO₂-CH=CH₂ DVS_mid Prot-Cys-S-CH₂-CH₂-SO₂-CH=CH₂ DVS_start->DVS_mid 1st Addition DVS_end Prot-Cys-S-(CH₂)₂-SO₂-(CH₂)₂-S-Cys-Prot DVS_mid->DVS_end 2nd Addition (another Cysteine) DSG_start Prot-Lys-NH₂ + NHS-Glutaryl-NHS DSG_mid Prot-Lys-NH-CO-(CH₂)₃-COO-NHS + NHS DSG_start->DSG_mid 1st Attack DSG_end Prot-Lys-NH-CO-(CH₂)₃-CO-NH-Lys-Prot DSG_mid->DSG_end 2nd Attack (another Lysine)

Caption: Reaction mechanisms of bis-electrophilic linkers.
General Experimental Workflow

A typical cross-linking experiment involves reaction, quenching, and analysis steps, often culminating in mass spectrometry to identify the linked proteins and residues.

Caption: General workflow for a protein cross-linking experiment.
Logical Relationships of Linkers

Bis-electrophilic linkers can be classified based on their reactive groups, which determines their target specificity.

G A Bis-Electrophilic Linkers B Amine-Reactive A->B C Thiol-Reactive A->C D Broad Reactivity A->D B1 NHS Esters (DSG, BS3) B->B1 B2 Aldehydes (Formaldehyde) B->B2 C1 Maleimides C->C1 D1 Alkyl Tosylates (Methylene Ditosylate) D->D1 D2 Vinyl Sulfones (DVS) D->D2

Caption: Classification of bis-electrophilic linkers by target.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols that serve as a starting point and require optimization for specific applications.

Protocol 1: Cross-linking with Disuccinimidyl glutarate (DSG)

DSG is membrane-permeable and targets primary amines.[5]

  • Reagent Preparation: Allow DSG vial to equilibrate to room temperature before opening. Prepare a 10-20 mM stock solution of DSG in a dry organic solvent like DMSO or DMF immediately before use.[6]

  • Protein Sample: Prepare the protein solution in an amine-free buffer (e.g., PBS: 0.1 M sodium phosphate, 0.15 M NaCl) at pH 7.0-8.0.[6]

  • Cross-linking Reaction: Add the DSG stock solution to the protein sample to achieve a final concentration that gives a 10 to 20-fold molar excess of linker over protein.[6] The optimal ratio depends on protein concentration and must be determined empirically.

  • Incubation: Incubate the reaction for 45 minutes at room temperature or for 2-3 hours at 4°C.[7]

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 10-25 mM.[6] Incubate for an additional 20 minutes at room temperature.[6]

  • Downstream Analysis: The sample is now ready for analysis (e.g., SDS-PAGE, immunoprecipitation) or purification to remove excess reagent.[6]

Protocol 2: Cross-linking with Bis(sulfosuccinimidyl) suberate (BS3)

BS3 is a water-soluble, non-membrane-permeable analog of DSG, ideal for cross-linking cell surface proteins.[8]

  • Reagent Preparation: Allow BS3 vial to equilibrate to room temperature. BS3 can be dissolved directly in an aqueous buffer like 20 mM sodium phosphate, pH 7.4.[8][9]

  • Protein Sample: Prepare the protein solution in an amine-free buffer (e.g., PBS) at pH 7.0-9.0.

  • Cross-linking Reaction: Add the BS3 solution to the protein sample to a final concentration of 0.5-5 mM.[9] A 20 to 50-fold molar excess is often used for dilute protein solutions.[8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8]

  • Quenching: Add a quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[8][10]

  • Downstream Analysis: Remove excess reagent by dialysis or gel filtration if necessary.[9]

Protocol 3: Theoretical Protocol for Methylene Ditosylate

This protocol is proposed based on the chemical properties of alkylating agents and has not been validated from literature for protein cross-linking. Extreme caution is advised as tosylates are potent alkylating agents.

  • Reagent Preparation: Prepare a stock solution of methylene ditosylate in a compatible, dry organic solvent (e.g., DMSO).

  • Protein Sample: Prepare the protein solution in a buffer at neutral to slightly alkaline pH (e.g., pH 7.5-8.5) to ensure nucleophilic residues are sufficiently deprotonated. Avoid buffers with primary amines or thiols.

  • Cross-linking Reaction: Add the methylene ditosylate stock solution to the protein sample. A titration is critical to find the optimal concentration, starting with a low molar excess (e.g., 5 to 10-fold).

  • Incubation: Incubate at room temperature. Reaction time will need to be optimized (e.g., 1-4 hours).

  • Quenching: Quench the reaction with a high concentration of a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol, followed by an amine like Tris.

  • Downstream Analysis: Proceed with analysis, being mindful that the resulting thioether or secondary amine bonds are highly stable.

Conclusion

The choice of a bis-electrophilic linker is a critical parameter in experimental design. While well-characterized linkers like DSG and BS3 offer high specificity for primary amines with varying spacer lengths and permeability, other linkers provide unique properties. Divinyl sulfone offers broad reactivity, while formaldehyde provides a reversible, short-distance cross-link. Methylene ditosylate, though not commonly used, theoretically offers a very short, rigid linkage, making it a potential tool for probing direct protein-protein contacts. However, its use requires careful optimization and validation due to the lack of established protocols and its potent, less specific reactivity. Researchers should select a linker based on a careful consideration of the experimental goals and the specific characteristics of the biological system under investigation.

References

alternative reagents for methylene insertion to Methylene bis(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of alternative reagents for methylene insertion, moving beyond traditional methods to enhance safety and efficiency in the synthesis of cyclopropane rings.

The construction of cyclopropane rings via methylene insertion is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals and other complex molecules. While classic methods such as the Simmons-Smith reaction and the use of diazomethane have been foundational, concerns over safety, substrate scope, and reaction conditions have driven the development of a new generation of reagents. This guide provides an objective comparison of contemporary alternatives, offering experimental insights to inform your selection of the most suitable methylene insertion strategy.

It is important to clarify that the substrate Methylene bis(4-methylbenzenesulfonate), a methylene ditosylate, is not a typical substrate for methylene insertion to form a cyclopropane ring. Such reactions are characteristic of alkenes. Methylene bis(4-methylbenzenesulfonate) is more commonly employed as an electrophile, where the tosylate groups act as leaving groups. This guide will therefore focus on the cyclopropanation of alkenes as the archetypal methylene insertion reaction.

Performance Comparison of Methylene Insertion Reagents

The selection of a methylene insertion reagent is a critical decision in synthetic planning, with significant implications for yield, safety, and experimental feasibility. The following table summarizes the performance of key alternative reagents in comparison to the traditional Simmons-Smith reaction.

Reagent/SystemTypical SubstrateProductYield (%)Key AdvantagesKey Disadvantages
Simmons-Smith (Zn-Cu couple, CH₂I₂) ** AlkeneCyclopropaneVariable, often moderateWell-established, diastereoselectiveInconsistent zinc activation, often requires excess reagent
Furukawa Modification (Et₂Zn, CH₂I₂) AlkeneCyclopropaneGenerally highMore reliable and higher yielding than classic Simmons-SmithDiethylzinc is pyrophoric and requires careful handling
Shi's Reagent (TFA, Et₂Zn, CH₂I₂) **Electron-deficient alkenesCyclopropaneGood to excellentEffective for challenging substratesRequires stoichiometric use of reagents
Diazomethane Alternatives (e.g., TMS-diazomethane) Alkenes, Carboxylic AcidsCyclopropanes, Methyl estersHighSafer than diazomethane gas, commercially availableToxic, potential for side reactions
Imidazotetrazines (e.g., Temozolomide) Alkenes, Carboxylic AcidsCyclopropanes, Methyl estersModerate to HighWeighable, non-explosive solid; safer diazomethane surrogateRequires specific activation conditions
Electrocatalytic Methods (from active methylene compounds) ArylalkenesFunctionalized cyclopropanesGoodAvoids hazardous reagents, uses electricity as the oxidantSubstrate scope can be limited, requires specialized equipment

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for key alternative methylene insertion reactions.

Furukawa Modification of the Simmons-Smith Reaction

This modification offers a more reliable and higher-yielding alternative to the traditional Simmons-Smith reaction.

Procedure:

  • To a solution of the alkene (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol, 1.2 mL) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add diiodomethane (1.5 mmol, 0.12 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cyclopropanation using Trimethylsilyldiazomethane (TMS-diazomethane)

A safer alternative to gaseous diazomethane, TMS-diazomethane is a versatile reagent for both cyclopropanation and methylation.

Procedure:

  • To a stirred solution of the alkene (1.0 mmol) and a palladium(II) or copper(I) catalyst (e.g., Pd(OAc)₂, 2-5 mol%) in an anhydrous solvent such as dichloromethane or diethyl ether (5 mL) at room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 mmol, 0.6 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The residue can be purified by flash column chromatography.

Imidazotetrazine-mediated Cyclopropanation

This method utilizes a stable, weighable solid as a precursor to the diazo species, significantly enhancing safety.[1][2]

Procedure:

  • In a flask equipped with a stir bar, dissolve the alkene (0.5 mmol) and an iron or copper catalyst (e.g., Fe(TPP)Cl, 10 mol%) in a suitable organic solvent (e.g., 1,4-dioxane, 2 mL).

  • In a separate vial, dissolve the imidazotetrazine reagent (e.g., Temozolomide, 0.75 mmol) in an aqueous base (e.g., 6 M KOH, 2 mL).

  • Add the aqueous solution of the imidazotetrazine to the vigorously stirred solution of the alkene and catalyst.

  • Stir the biphasic mixture at room temperature for 12-24 hours.

  • After the reaction is complete, dilute the mixture with water (5 mL) and extract with diethyl ether (3 x 10 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing the Reaction Pathways

To better understand the relationships between these methods, the following diagrams illustrate the general workflows and mechanistic logic.

Methylene_Insertion_Workflow cluster_traditional Traditional Methods cluster_alternatives Alternative Reagents Simmons-Smith Simmons-Smith Cyclopropane Cyclopropane Simmons-Smith->Cyclopropane Diazomethane Diazomethane Diazomethane->Cyclopropane Furukawa/Shi Furukawa/Shi Furukawa/Shi->Cyclopropane TMS-diazomethane TMS-diazomethane TMS-diazomethane->Cyclopropane Imidazotetrazines Imidazotetrazines Imidazotetrazines->Cyclopropane Electro-catalysis Electro-catalysis Electro-catalysis->Cyclopropane Alkene Alkene Alkene->Simmons-Smith CH₂I₂/Zn-Cu Alkene->Diazomethane CH₂N₂ Alkene->Furukawa/Shi Et₂Zn/CH₂I₂ Alkene->TMS-diazomethane TMSCHN₂/Catalyst Alkene->Imidazotetrazines TMZ/Catalyst Alkene->Electro-catalysis Active Methylene Cmpd.

Caption: Workflow of Methylene Insertion Reactions.

Reagent_Safety_Comparison Higher Safety Higher Safety Imidazotetrazines Imidazotetrazines Higher Safety->Imidazotetrazines Lower Safety Lower Safety Electrocatalysis Electrocatalysis Imidazotetrazines->Electrocatalysis TMS-diazomethane TMS-diazomethane Electrocatalysis->TMS-diazomethane Furukawa/Shi Furukawa/Shi TMS-diazomethane->Furukawa/Shi Simmons-Smith Simmons-Smith Furukawa/Shi->Simmons-Smith Diazomethane Diazomethane Simmons-Smith->Diazomethane Diazomethane->Lower Safety

Caption: Relative Safety of Methylene Insertion Reagents.

References

spectroscopic validation of products from Methylene bis(4-methylbenzenesulfonate) reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of spectroscopic data for products derived from reactions involving Methylene bis(4-methylbenzenesulfonate) and its common alternatives for introducing a methylene bridge.

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a versatile reagent for the introduction of a methylene (-CH2-) group, effectively acting as a linker between two nucleophilic moieties. Its reactivity stems from the excellent leaving group ability of the tosylate anion. Common applications include the O-alkylation of phenols and the N-alkylation of amines and other nitrogen-containing heterocycles, leading to the formation of methylene-bridged bis-compounds.

This guide offers a detailed comparison of the spectroscopic signatures of these products with those obtained from alternative methylene bridging reagents, namely dibromomethane and formaldehyde/paraformaldehyde. Understanding these spectroscopic nuances is critical for unambiguous product validation and quality control in synthetic chemistry and drug development.

Performance Comparison: Spectroscopic Signatures

The choice of methylene bridging agent can subtly influence the spectroscopic characteristics of the final product. The following tables summarize the expected quantitative data for the validation of methylene-bridged products.

Table 1: ¹H NMR Spectroscopy Data Comparison

FeatureMethylene bis(4-methylbenzenesulfonate) ProductDibromomethane ProductFormaldehyde/Paraformaldehyde Product
Methylene Bridge Protons (-O-CH₂-O- or -N-CH₂-N-) Singlet, typically δ 4.5 - 6.0 ppmSinglet, typically δ 4.5 - 6.0 ppmSinglet, typically δ 4.5 - 6.0 ppm
Protons α to Oxygen (Ar-O-CH₂) Chemical shift influenced by aromatic ring substituentsChemical shift influenced by aromatic ring substituentsChemical shift influenced by aromatic ring substituents
Protons α to Nitrogen (Ar-N-CH₂) Chemical shift influenced by the nature of the nitrogen atom (amine, amide, heterocycle)Chemical shift influenced by the nature of the nitrogen atom (amine, amide, heterocycle)Chemical shift influenced by the nature of the nitrogen atom (amine, amide, heterocycle)
Aromatic Protons Shifts consistent with the substitution pattern on the aromatic ringsShifts consistent with the substitution pattern on the aromatic ringsShifts consistent with the substitution pattern on the aromatic rings
Residual Tosylate Protons (if present) Aromatic: δ ~7.3 (d) and ~7.8 (d) ppm; Methyl: δ ~2.4 (s) ppmNot ApplicableNot Applicable

Table 2: ¹³C NMR Spectroscopy Data Comparison

FeatureMethylene bis(4-methylbenzenesulfonate) ProductDibromomethane ProductFormaldehyde/Paraformaldehyde Product
Methylene Bridge Carbon (-O-CH₂-O- or -N-CH₂-N-) Typically δ 70 - 90 ppmTypically δ 70 - 90 ppmTypically δ 70 - 90 ppm
Aromatic Carbons Shifts consistent with the substitution pattern on the aromatic ringsShifts consistent with the substitution pattern on the aromatic ringsShifts consistent with the substitution pattern on the aromatic rings
Residual Tosylate Carbons (if present) Aromatic: δ ~127, 130, 135, 145 ppm; Methyl: δ ~21 ppmNot ApplicableNot Applicable

Table 3: IR Spectroscopy Data Comparison

FeatureMethylene bis(4-methylbenzenesulfonate) ProductDibromomethane ProductFormaldehyde/Paraformaldehyde Product
C-O-C Stretch (Ether) ~1250 - 1000 cm⁻¹ (asymmetric and symmetric)~1250 - 1000 cm⁻¹ (asymmetric and symmetric)~1250 - 1000 cm⁻¹ (asymmetric and symmetric)
C-N Stretch (Amine) ~1250 - 1020 cm⁻¹~1250 - 1020 cm⁻¹~1250 - 1020 cm⁻¹
Aromatic C=C Stretch ~1600 and ~1475 cm⁻¹~1600 and ~1475 cm⁻¹~1600 and ~1475 cm⁻¹
S=O Stretch (Tosylate impurity) ~1350 and ~1175 cm⁻¹Not ApplicableNot Applicable

Table 4: Mass Spectrometry Data

FeatureMethylene bis(4-methylbenzenesulfonate) ProductDibromomethane ProductFormaldehyde/Paraformaldehyde Product
Molecular Ion Peak (M⁺) Corresponds to the molecular weight of the methylene-bridged productCorresponds to the molecular weight of the methylene-bridged productCorresponds to the molecular weight of the methylene-bridged product
Key Fragmentation Patterns Fragmentation of the methylene bridge and cleavage of the bonds to the aromatic moieties.Fragmentation of the methylene bridge and cleavage of the bonds to the aromatic moieties.Fragmentation of the methylene bridge and cleavage of the bonds to the aromatic moieties.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative methodologies for the synthesis of methylene-bridged compounds using Methylene bis(4-methylbenzenesulfonate) and its alternatives.

Protocol 1: O-Alkylation of a Phenol using Methylene bis(4-methylbenzenesulfonate)
  • Materials: Substituted phenol (2.0 eq.), Methylene bis(4-methylbenzenesulfonate) (1.0 eq.), Potassium carbonate (K₂CO₃, 3.0 eq.), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of the substituted phenol in anhydrous DMF, add potassium carbonate.

    • Heat the mixture to 60-80 °C for 30 minutes.

    • Add Methylene bis(4-methylbenzenesulfonate) portion-wise to the reaction mixture.

    • Continue stirring at 80 °C for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Methylene Bridge Formation using Dibromomethane
  • Materials: Nucleophile (e.g., phenol or amine, 2.0 eq.), Dibromomethane (CH₂Br₂, 1.0 eq.), Cesium carbonate (Cs₂CO₃, 3.0 eq.), Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Combine the nucleophile, dibromomethane, and cesium carbonate in anhydrous acetonitrile.

    • Reflux the mixture for 12-48 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Methylene Bridge Formation using Formaldehyde
  • Materials: Aromatic substrate (e.g., phenol, 2.0 eq.), Formaldehyde (37% aqueous solution, 1.1 eq.), Acid or base catalyst (e.g., HCl or NaOH), Solvent (e.g., water, ethanol).

  • Procedure:

    • Dissolve the aromatic substrate in the chosen solvent.

    • Add the catalyst to the solution.

    • Add the formaldehyde solution dropwise at a controlled temperature (e.g., 0-10 °C or room temperature).

    • Stir the reaction mixture for 2-24 hours.

    • The product may precipitate from the reaction mixture or require extraction with an organic solvent.

    • Wash and dry the product as necessary.

    • Purify by recrystallization or column chromatography.

Visualizing the Process

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent Methylene bis(4-methylbenzenesulfonate) or Dibromomethane or Formaldehyde mixing Mixing & Heating reagent->mixing nucleophile Nucleophile (e.g., Phenol, Amine) nucleophile->mixing base_catalyst Base or Acid Catalyst base_catalyst->mixing solvent Anhydrous Solvent solvent->mixing monitoring TLC Monitoring mixing->monitoring extraction Extraction monitoring->extraction Reaction Complete purification Column Chromatography or Recrystallization extraction->purification spectroscopy NMR, IR, MS purification->spectroscopy

Caption: General experimental workflow for methylene bridge formation.

Signaling_Pathway_Analogy reagent Methylene Bridging Reagent (Electrophile) intermediate Reaction Intermediate (Alkylation/Condensation) reagent->intermediate nucleophile Nucleophilic Substrate (e.g., Phenol, Amine) nucleophile->intermediate product Methylene-Bridged Product intermediate->product validation Spectroscopic Validation (NMR, IR, MS) product->validation

Caption: Logical flow from reagents to validated product.

Spectroscopic_Validation_Logic cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis product Purified Product nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_data Chemical Shifts Integration Coupling Constants nmr->nmr_data ir_data Characteristic Frequencies ir->ir_data ms_data Molecular Ion Peak Fragmentation Pattern ms->ms_data validation Structure Confirmed nmr_data->validation ir_data->validation ms_data->validation

Caption: Logical relationship for spectroscopic product validation.

Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on Methylene bis(4-methylbenzenesulfonate) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on sulfonate esters, with a focus on Methylene bis(4-methylbenzenesulfonate) and its analogous compounds. Due to the limited availability of specific kinetic data for Methylene bis(4-methylbenzenesulfonate), this guide leverages data from structurally related aryl and alkyl sulfonates to provide insights into its expected reactivity and to offer a framework for comparative analysis.

Executive Summary

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a bifunctional electrophile containing two tosylate leaving groups. This structure makes it a valuable crosslinking agent and a precursor in various synthetic pathways. Understanding the kinetics of its nucleophilic substitution reactions is crucial for controlling reaction outcomes, optimizing process conditions, and predicting potential biological interactions.

This guide presents a compilation of kinetic data for the reactions of analogous sulfonate esters with various nucleophiles. It also provides detailed experimental protocols for conducting such kinetic analyses and visual diagrams to illustrate the experimental workflow and reaction mechanisms.

Comparison of Nucleophilic Reactivity towards Sulfonate Esters

The rate of nucleophilic substitution on sulfonate esters is highly dependent on the nature of the nucleophile. The following tables summarize second-order rate constants for the reaction of various nucleophiles with aryl benzenesulfonates, which serve as a model system for Methylene bis(4-methylbenzenesulfonate).

Table 1: Second-Order Rate Constants for the Reaction of 2,4-Dinitrophenyl Benzenesulfonate with Substituted Pyridines in 20 mol% DMSO in Water at 25°C

Nucleophile (Pyridine)pKa of Conjugate Acidk (M⁻¹s⁻¹)
4-Aminopyridine9.116.59
4-Methylpyridine6.030.367
Pyridine5.250.114
4-Acetylpyridine3.510.0103
4-Cyanopyridine1.900.000504

Data sourced from a kinetic study on the pyridinolysis of aryl benzenesulfonates.

Table 2: Relative Reactivity of Various Nucleophiles towards Sulfonate Esters (General Trends)

Nucleophile ClassExample NucleophileRelative ReactivityNotes
ThiolatesRS⁻Very HighHighly nucleophilic due to the polarizability of sulfur.
AlkoxidesRO⁻HighStrong bases and good nucleophiles.
AzidesN₃⁻HighGood nucleophile, widely used in SN2 reactions.
AminesRNH₂Moderate to HighReactivity depends on basicity and steric hindrance.
HalidesI⁻ > Br⁻ > Cl⁻ModerateNucleophilicity in protic solvents is inverse to basicity.
Water/AlcoholsH₂O, ROHLowNeutral nucleophiles, generally require forcing conditions.

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reliable and reproducible kinetic data. The following is a representative protocol for the kinetic analysis of the reaction between a sulfonate ester and a nucleophile using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant for the reaction of a sulfonate ester with a given nucleophile under pseudo-first-order conditions.

Materials:

  • Sulfonate ester (e.g., p-nitrophenyl benzenesulfonate as an analog)

  • Nucleophile (e.g., a substituted pyridine)

  • Solvent (e.g., acetonitrile, or a buffered aqueous solution)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostated water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the sulfonate ester of a known concentration in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at various concentrations. To ensure pseudo-first-order conditions, the concentration of the nucleophile should be at least 10-fold greater than the concentration of the sulfonate ester.

    • Prepare any necessary buffer solutions to maintain a constant pH throughout the reaction.

  • Instrument Setup:

    • Set the UV-Vis spectrophotometer to the desired wavelength for monitoring the reaction. This is typically the wavelength of maximum absorbance (λmax) of the product or a wavelength where the change in absorbance is significant. For reactions involving p-nitrophenyl esters, the formation of the p-nitrophenoxide ion can be monitored at around 400 nm.

    • Equilibrate the temperature of the spectrophotometer's cuvette holder to the desired reaction temperature.

  • Kinetic Measurement:

    • Pipette the required volume of the nucleophile solution (and buffer, if applicable) into a quartz cuvette and place it in the temperature-controlled holder to allow it to reach thermal equilibrium.

    • Initiate the reaction by adding a small, known volume of the sulfonate ester stock solution to the cuvette.

    • Quickly mix the contents of the cuvette and immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading (at least 3-5 half-lives).

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction follows first-order kinetics with respect to the sulfonate ester. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at infinite time.

    • Alternatively, a plot of ln(A_∞ - A(t)) versus time will yield a straight line with a slope of -k_obs.

    • The second-order rate constant (k) is then determined from the slope of a plot of k_obs versus the concentration of the nucleophile: k_obs = k * [Nucleophile] + k_o where k_o is the rate constant for the solvolysis reaction in the absence of the nucleophile.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sol Prepare Stock Solutions (Substrate, Nucleophile, Buffer) instrument_setup Instrument Setup (Wavelength, Temperature) equilibrate Equilibrate Nucleophile Solution in Cuvette instrument_setup->equilibrate initiate Initiate Reaction (Add Substrate) equilibrate->initiate record Record Absorbance vs. Time initiate->record fit_data Fit Data to Obtain k_obs (Pseudo-First-Order) record->fit_data plot_kobs Plot k_obs vs. [Nucleophile] fit_data->plot_kobs calc_k Determine Second-Order Rate Constant (k) from Slope plot_kobs->calc_k

sn2_pathway reactants Nu⁻ + R-OTs transition_state [Nu---R---OTs]⁻‡ reactants->transition_state Backside Attack products Nu-R + ⁻OTs transition_state->products Inversion of Stereochemistry

A Comparative Guide to the Reactivity of Tosylates and Mesylates in Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, hydrogel formation, and the development of advanced drug delivery systems, the ability to efficiently crosslink polymers is paramount. Among the various chemical strategies employed, the use of sulfonate esters, particularly tosylates and mesylates, as leaving groups in nucleophilic substitution reactions is a cornerstone technique. The choice between a tosylate and a mesylate can significantly impact reaction kinetics, crosslinking efficiency, and the final properties of the resulting material. This guide provides an objective, data-driven comparison of the reactivity of tosylates versus mesylates in the context of crosslinking, offering insights to aid in the rational design of your experimental protocols.

Unveiling the Reactivity Landscape: A Quantitative Comparison

The reactivity of tosylates and mesylates in crosslinking reactions is fundamentally governed by their efficacy as leaving groups. An ideal leaving group is one that is a weak base and can stabilize the negative charge that develops as it departs from the electrophilic carbon center. This stability is directly related to the acidity of the corresponding sulfonic acid; a lower pKa of the conjugate acid indicates a more stable anion and thus a better leaving group.

While both tosylate and mesylate are considered excellent leaving groups, subtle differences in their structure lead to a noticeable variance in their reactivity. The primary distinction lies in the substituent attached to the sulfonyl group: a tolyl group for tosylate and a methyl group for mesylate.

Table 1: Quantitative Comparison of Tosylate and Mesylate Leaving Group Ability

FeatureTosylate (-OTs)Mesylate (-OMs)Rationale for Difference
Structure CH₃C₆H₄SO₃⁻CH₃SO₃⁻The tolyl group in tosylate is bulkier than the methyl group in mesylate.
Conjugate Acid p-Toluenesulfonic acidMethanesulfonic acid
pKa of Conjugate Acid ~ -2.8[1]~ -1.9[1]Methanesulfonic acid is a slightly stronger acid, indicating the mesylate anion is a more stable conjugate base.
Relative Sₙ2 Reaction Rate 0.70[1]1.00[1]The smaller size (less steric hindrance) and the electron-donating nature of the methyl group in mesylate contribute to its higher reactivity in Sₙ2 reactions.

The data clearly indicates that mesylate is a more reactive leaving group than tosylate .[1] This enhanced reactivity is a consequence of both electronic and steric factors. The methyl group in the mesylate is less sterically hindering than the bulkier tolyl group of the tosylate, allowing for easier access of the nucleophile to the reaction center.[2]

Factors Influencing Reactivity in Crosslinking

The decision to use a tosylate or a mesylate in a crosslinking application should be guided by a clear understanding of the key factors that influence their reactivity.

G cluster_leaving_group Leaving Group Properties cluster_outcome Crosslinking Outcome LG_Reactivity Leaving Group Reactivity Anion_Stability Anion Stability LG_Reactivity->Anion_Stability determined by Steric_Hindrance Steric Hindrance LG_Reactivity->Steric_Hindrance influenced by Electronic_Effects Electronic Effects LG_Reactivity->Electronic_Effects influenced by Crosslinking_Rate Crosslinking Rate (Gelation Time) LG_Reactivity->Crosslinking_Rate pKa pKa of Conjugate Acid Anion_Stability->pKa Nucleophile Nucleophile (e.g., difunctional amine) Nucleophile->Crosslinking_Rate Solvent Solvent Solvent->Crosslinking_Rate Temperature Temperature Temperature->Crosslinking_Rate Crosslinking_Efficiency Crosslinking Efficiency (Degree of Crosslinking) Crosslinking_Rate->Crosslinking_Efficiency Material_Properties Final Material Properties (e.g., stiffness, swelling) Crosslinking_Efficiency->Material_Properties

Caption: Factors influencing the comparative reactivity of tosylates and mesylates in crosslinking.

Experimental Protocols

To empirically determine the difference in reactivity between tosylates and mesylates in a crosslinking context, a comparative study can be designed. The following protocols outline the key steps, from the initial activation of a polymer with tosyl and mesyl groups to the final crosslinking reaction.

Protocol 1: Activation of Hydroxyl-Terminated Polymer (e.g., Polyethylene Glycol)

This protocol describes the conversion of terminal hydroxyl groups of a polymer into tosylates or mesylates, preparing them for a subsequent crosslinking reaction.

Materials:

  • Polyethylene glycol (PEG), diol, MW 2000

  • Tosyl chloride (TsCl)

  • Mesyl chloride (MsCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flasks, magnetic stir bars, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Preparation of Tosylated PEG (PEG-OTs):

    • Dissolve PEG-diol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (2.2 equivalents) to the solution.

    • Slowly add tosyl chloride (2.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold anhydrous diethyl ether.

    • Collect the solid product by filtration and dry under vacuum.

  • Preparation of Mesylated PEG (PEG-OMs):

    • Follow the same procedure as for PEG-OTs, but substitute mesyl chloride (2.1 equivalents) for tosyl chloride.

Characterization:

  • Confirm the successful functionalization and purity of PEG-OTs and PEG-OMs using ¹H NMR and FTIR spectroscopy.

Protocol 2: Comparative Crosslinking with a Difunctional Amine

This protocol allows for the direct comparison of the crosslinking rates of PEG-OTs and PEG-OMs by monitoring the gelation time.

Materials:

  • PEG-OTs (prepared in Protocol 1)

  • PEG-OMs (prepared in Protocol 1)

  • Hexamethylenediamine (or other suitable difunctional amine)

  • Anhydrous dimethylformamide (DMF)

  • Small vials, magnetic stir bars, stopwatch

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of PEG-OTs, PEG-OMs, and hexamethylenediamine in anhydrous DMF at the desired concentrations (e.g., 10% w/v for the PEG derivatives and a stoichiometric amount of the diamine).

  • Crosslinking and Gelation Time Measurement:

    • In separate vials, place a defined volume of the PEG-OTs and PEG-OMs solutions.

    • At time t=0, add the hexamethylenediamine solution to each vial simultaneously and start the stopwatch.

    • Stir the solutions for a brief period to ensure homogeneity.

    • Monitor the solutions for gel formation. The gelation time is recorded as the point at which the solution no longer flows when the vial is inverted.

    • Repeat the experiment at different temperatures (e.g., room temperature, 37°C, 50°C) to assess the temperature dependence of the crosslinking reaction for each leaving group.

Data Analysis:

  • Compare the gelation times for the tosylate and mesylate systems under identical conditions. A shorter gelation time for the mesylate system would provide experimental evidence for its higher reactivity in this crosslinking reaction.

G cluster_activation Step 1: Polymer Activation cluster_crosslinking Step 2: Crosslinking Reaction cluster_analysis Step 3: Comparative Analysis Start Hydroxyl-Terminated Polymer (e.g., PEG-diol) Tosylation Tosylation (TsCl, Base) Start->Tosylation Mesylation Mesylation (MsCl, Base) Start->Mesylation PEG_OTs PEG-OTs Tosylation->PEG_OTs PEG_OMs PEG-OMs Mesylation->PEG_OMs Crosslinking_Tos Crosslinking (vs. PEG-OTs) PEG_OTs->Crosslinking_Tos Crosslinking_Mes Crosslinking (vs. PEG-OMs) PEG_OMs->Crosslinking_Mes Crosslinker Difunctional Nucleophile (e.g., Diamine) Crosslinker->Crosslinking_Tos Crosslinker->Crosslinking_Mes Gelation_Time Measure Gelation Time Crosslinking_Tos->Gelation_Time Crosslinking_Mes->Gelation_Time Reactivity_Comparison Compare Reactivity Gelation_Time->Reactivity_Comparison

Caption: Experimental workflow for comparing the crosslinking reactivity of tosylates and mesylates.

Conclusion and Recommendations

The available evidence strongly suggests that mesylates are more reactive than tosylates in nucleophilic substitution reactions relevant to crosslinking . This is primarily due to the lower steric hindrance and favorable electronic properties of the mesyl group. For applications requiring rapid crosslinking or milder reaction conditions, mesylate-activated polymers may be the preferred choice.

However, other factors may influence the selection of the leaving group. Tosylates, being crystalline solids, can sometimes be easier to handle and purify than the often-oily mesylates. The aromatic ring in the tosylate group can also aid in the visualization of compounds using UV light during chromatography.

Ultimately, the optimal choice between a tosylate and a mesylate will depend on the specific requirements of the crosslinking application, including the desired reaction rate, the nature of the nucleophile, and the overall synthetic strategy. The experimental protocols provided in this guide offer a framework for making an informed, data-driven decision for your research.

References

Methylene Ditosylate in Large-Scale Synthesis: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents and synthetic routes is paramount to achieving both high efficiency and cost-effectiveness. This guide provides a comparative analysis of methylene ditosylate for the introduction of a methylene group, primarily in the context of dithioacetal formation, and evaluates its performance against established alternative methodologies. While "methylene ditosylate" is not a commonly cited reagent for this purpose, this guide will explore its potential applications and compare it to more conventional methods.

Executive Summary

The primary application of reagents that introduce a methylene bridge between two sulfur atoms is the formation of 1,3-dithianes and 1,3-dithiolanes, which are crucial intermediates in organic synthesis, often serving as protected carbonyl groups or as precursors for umpolung reactivity. The traditional and most widely adopted methods for this transformation involve the reaction of a dithiol with a formaldehyde source.

This guide will focus on the comparative cost-effectiveness of the following methods for the synthesis of 1,3-dithianes, a common dithioacetal:

  • Methylene Ditosylate: A less common reagent, its efficacy and cost will be theoretically evaluated based on its constituent parts.

  • Formaldehyde and 1,3-Propanedithiol: The industry-standard method.

  • Alternative Methyleneating Agents for Cyclopropanation (for context): While not directly comparable for dithioacetal synthesis, understanding the cost and handling of other methylene transfer agents like those used in the Simmons-Smith and Corey-Chaykovsky reactions provides a broader perspective on methylene group introduction.

Due to a significant lack of available data on the direct use and cost of methylene ditosylate for large-scale dithiane synthesis, this guide will extrapolate its potential cost-effectiveness based on the pricing of its precursors. The overwhelming evidence from scientific literature and chemical supplier catalogues suggests that the reaction of 1,3-propanedithiol with a formaldehyde equivalent is the most established and likely the most economical method for the large-scale production of 1,3-dithiane.

Data Presentation: A Comparative Cost Analysis

Reagent/MethodKey ReagentsTypical Supplier and Price (per kg)Estimated Reagent Cost per Mole of DithianeNotes
Methylene Ditosylate (Estimated) Methylene DitosylateNot commercially available. Estimated based on precursors.High (estimated)Synthesis would require methanediol and p-toluenesulfonyl chloride, adding process steps and cost.
p-Toluenesulfonyl ChlorideTCI Chemicals: ~$122/kg[1]Precursor for tosylate group.
MethanediolNot isolated, exists in equilibrium with formaldehyde in water.Unstable precursor.
Standard Dithiane Synthesis 1,3-PropanedithiolThermo Fisher Scientific: ~$1293/kg (for 25g)[2]~$139.64Price decreases significantly at bulk scale.
Formaldehyde (as Paraformaldehyde)Various suppliers: ~$10-20/kg~$0.30 - $0.60Highly cost-effective formaldehyde source.
Simmons-Smith Cyclopropanation DiiodomethaneIndiaMART: ~$132/kg[2]~$35.35For cyclopropanation, not dithiane synthesis.
DiethylzincChemicalBook: Price varies widely[3]VariableFor cyclopropanation, not dithiane synthesis. Pyrophoric.
Zinc-Copper CoupleNanochemazone: ~$45/kg (for small quantities)[4]VariableFor cyclopropanation, not dithiane synthesis.
Corey-Chaykovsky Reaction Trimethylsulfoxonium IodideChem-Impex: ~$341/kg[5]~$75.04For epoxidation or cyclopropanation, not dithiane synthesis.
Sodium Hydride (60% in oil)The Lab Depot: ~$961/kg[6]~$38.44Strong base with handling considerations.

Experimental Protocols

Synthesis of 1,3-Dithiane using 1,3-Propanedithiol and Formaldehyde

This is a standard and well-established procedure for the synthesis of 1,3-dithianes.

Materials:

  • 1,3-Propanedithiol (1.0 equiv)

  • Paraformaldehyde (1.1 equiv)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 equiv)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of 1,3-propanedithiol in the chosen solvent under an inert atmosphere, add the acid catalyst.

  • Add paraformaldehyde portion-wise to the reaction mixture.

  • The reaction is typically stirred at room temperature or gently heated to ensure completion. Reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Typical Yields: 80-95%[7]

Mandatory Visualizations

Logical Relationship: Dithiane Synthesis Methods

cluster_dithiane 1,3-Dithiane Synthesis cluster_standard Standard Method cluster_alternative Hypothetical Methylene Ditosylate Method Dithiane 1,3-Dithiane Propanedithiol 1,3-Propanedithiol Propanedithiol->Dithiane Acid Catalyst Formaldehyde Formaldehyde Source (e.g., Paraformaldehyde) Formaldehyde->Dithiane MethyleneDitosylate Methylene Ditosylate MethyleneDitosylate->Dithiane Base?

Caption: Comparison of the standard and a hypothetical route to 1,3-dithiane.

Experimental Workflow: Standard 1,3-Dithiane Synthesis

start Start reactants Combine 1,3-Propanedithiol, Paraformaldehyde, and Catalyst in Solvent start->reactants reaction Stir at RT or Heat reactants->reaction quench Quench with Aqueous Base reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Distillation/Recrystallization) dry->purify product 1,3-Dithiane purify->product

Caption: A typical experimental workflow for the large-scale synthesis of 1,3-dithiane.

Discussion and Conclusion

The investigation into the cost-effectiveness of methylene ditosylate for large-scale synthesis reveals a significant information gap. This compound is not a readily available commercial product, and its application in dithioacetal formation is not documented in modern chemical literature. Its synthesis would likely involve the reaction of an unstable methanediol equivalent with two equivalents of p-toluenesulfonyl chloride, a process that would add considerable cost and complexity compared to the direct use of formaldehyde.

In stark contrast, the synthesis of 1,3-dithianes from 1,3-propanedithiol and formaldehyde (or its polymer, paraformaldehyde) is a highly efficient, high-yielding, and economically viable process.[7] The starting materials are commercially available in bulk, and the reaction conditions are generally mild.

While other methylene transfer reagents, such as those used in the Simmons-Smith reaction and the Corey-Chaykovsky reaction, are invaluable for cyclopropanation, they are not suitable for dithioacetal synthesis. Furthermore, these reagents often involve expensive (e.g., diiodomethane) or hazardous (e.g., diethylzinc, diazomethane) materials, making them less desirable for large-scale industrial processes where cost and safety are primary concerns.[8][9] The extreme toxicity and explosive nature of diazomethane, for instance, necessitate specialized equipment and stringent safety protocols, making it unsuitable for most large-scale applications.[10]

Recommendation for Researchers, Scientists, and Drug Development Professionals:

For the large-scale synthesis of 1,3-dithianes and other dithioacetals, the established method of reacting a corresponding dithiol with a formaldehyde source remains the most cost-effective and practical approach. The lack of data and commercial availability of methylene ditosylate suggests it is not a viable alternative for industrial applications. Efforts to optimize dithioacetal synthesis should focus on catalyst selection, solvent choice, and process intensification for the established formaldehyde-based route.

References

validating the structure of novel compounds synthesized with Methylene bis(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of newly synthesized compounds is paramount. This guide provides a comparative framework for validating the structure of novel compounds synthesized using Methylene bis(4-methylbenzenesulfonate) as a key reagent for introducing a methylene bridge. It further explores alternative synthetic strategies and details the essential experimental protocols for robust structural characterization.

Methylene bis(4-methylbenzenesulfonate), also known as methylene ditosylate, is a commercially available reagent that can serve as an electrophilic source of a methylene group (CH₂). Its utility lies in its ability to react with nucleophiles, leading to the formation of methylene-bridged compounds. The robust nature of the tosylate leaving groups facilitates these reactions. However, validating the successful incorporation of the methylene bridge and the overall molecular architecture requires a suite of analytical techniques.

Structural Validation Toolkit: A Multi-faceted Approach

The definitive confirmation of a novel compound's structure relies on a combination of spectroscopic and analytical methods. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.

Spectroscopic and Analytical Data Interpretation

Below are tables summarizing typical data obtained from the structural validation of compounds containing functionalities relevant to syntheses involving Methylene bis(4-methylbenzenesulfonate).

Table 1: Representative ¹H NMR Data for Methylene-Bridged and Tosylated Compounds

Compound TypeFunctional GroupTypical Chemical Shift (δ, ppm)MultiplicityRepresentative Reference
Methylene-Bridged HeterocycleN-CH₂-N4.5 - 5.5Singlet (s)[1][2][3]
Methylene-Bridged CompoundAr-CH₂-Ar3.8 - 4.5Singlet (s)[4]
Tosylated AmineTs-NH-R7.5 - 8.0 (d), 7.2 - 7.4 (d)Doublet (d)[5]
Ar-CH₃ (Tosyl)2.3 - 2.5Singlet (s)[5]

Table 2: Representative ¹³C NMR Data for Methylene-Bridged and Tosylated Compounds

Compound TypeFunctional GroupTypical Chemical Shift (δ, ppm)Representative Reference
Methylene-Bridged HeterocycleN-C H₂-N50 - 70[6][7]
Methylene-Bridged CompoundAr-C H₂-Ar35 - 45[7]
Tosylated AmineC -SO₂ (Tosyl)140 - 145[7]
Ar-C H₃ (Tosyl)20 - 22[7]

Table 3: Key Mass Spectrometry Data

Ionization TechniqueInformation ObtainedImportance in Validation
Electrospray Ionization (ESI)[M+H]⁺, [M+Na]⁺Confirms molecular weight of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS)Exact mass measurementProvides elemental composition, confirming the molecular formula.

Experimental Protocols: The Foundation of Reliable Data

Detailed and reproducible experimental protocols are crucial for obtaining high-quality data for structural validation.

General Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to elucidate the connectivity of atoms. Utilize 2D NMR techniques like COSY, HSQC, and HMBC for more complex structures.[6]

General Protocol for Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[8]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[8]

  • Data Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. This provides an unambiguous 3D representation of the molecule.[9]

A Comparative Look at Methylene Bridge Insertion Strategies

While Methylene bis(4-methylbenzenesulfonate) offers a direct approach for methylene insertion, alternative methods exist, each with its own advantages and limitations. The choice of method often depends on the specific substrate and desired outcome.

Table 4: Comparison of Methylene Bridge Insertion Methods

MethodReagent(s)AdvantagesLimitations
Using Methylene bis(4-methylbenzenesulfonate) Methylene bis(4-methylbenzenesulfonate), BaseCommercially available reagent; good leaving groups.May require harsh conditions; potential for side reactions.
Organocatalytic Methylenation Methylmagnesium chloride, TMEDAOne-step synthesis from N-heterocycles; mild conditions.[1][2][3]Limited to specific heterocycles; Grignard reagent sensitivity.[1][2][3]
From Dimethyl Sulfoxide (DMSO) DMSO, AcidInexpensive and readily available methylene source.[10]Can require high temperatures; potential for oxidation side products.[10]
Diazomethane Insertion Diazomethane (CH₂N₂)Highly reactive; versatile for various substrates.Highly toxic and explosive; requires specialized handling.[11]

Visualizing Synthetic and Validation Pathways

To further clarify the processes involved, the following diagrams illustrate a general workflow for synthesis and validation, and a comparison of synthetic pathways.

G cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials (e.g., Bis-nucleophile) reagent Methylene bis(4-methylbenzenesulfonate) + Base reaction Reaction (e.g., Cyclization) start->reaction reagent->reaction crude Crude Product reaction->crude purification Purification (e.g., Chromatography) crude->purification product Purified Novel Compound purification->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry (HRMS) product->ms xray X-ray Crystallography (if crystalline) product->xray data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis validated_structure Validated Structure data_analysis->validated_structure

Caption: General workflow for synthesis and structural validation.

G cluster_pathways Comparative Synthetic Pathways for Methylene-Bridged Compounds cluster_A Method A: Methylene bis(tosylate) cluster_B Method B: Alternative Reagent start Bis-nucleophile reagent_A Methylene bis(4-methylbenzenesulfonate) start->reagent_A + Base reagent_B Alternative CH₂ Source (e.g., DMSO, CH₂N₂) start->reagent_B + Catalyst/Acid product_A Methylene-Bridged Compound reagent_A->product_A product_B Methylene-Bridged Compound reagent_B->product_B

Caption: Comparison of synthetic routes for methylene bridge insertion.

References

Safety Operating Guide

Proper Disposal of Methylene bis(4-methylbenzenesulfonate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical guidance for the proper disposal of Methylene bis(4-methylbenzenesulfonate) (CAS No. 24124-59-2), ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.

Methylene bis(4-methylbenzenesulfonate) is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, it must be treated as hazardous waste and disposed of following established safety protocols.[2][3][4][5]

Hazard Profile and Safety Data

Proper handling and disposal of Methylene bis(4-methylbenzenesulfonate) are predicated on understanding its hazard profile. The following table summarizes key safety information.

Hazard CategoryDescriptionGHS PictogramPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[4]P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity May cause respiratory irritation.[1]P261, P271, P304+P340, P312, P403+P233, P405, P501

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of Methylene bis(4-methylbenzenesulfonate). This procedure is based on general best practices for laboratory chemical waste management and should be adapted to comply with institutional and local regulations.[6]

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][6]

  • Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.[3][4][6]

2. Waste Collection:

  • Do not dispose of Methylene bis(4-methylbenzenesulfonate) down the drain or in regular trash.[6]

  • Collect waste in a designated, leak-proof container that is compatible with the chemical.[6] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "Methylene bis(4-methylbenzenesulfonate)".[6]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.[6]

  • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

4. Disposal of Contaminated Materials:

  • Any materials, such as pipette tips, weigh boats, or paper towels, that come into contact with Methylene bis(4-methylbenzenesulfonate) must also be disposed of as hazardous waste.

  • Place these contaminated items in the same designated hazardous waste container.

5. Decontamination of Empty Containers:

  • To be considered non-hazardous, the original chemical container must be triple-rinsed.[7]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing, deface or remove the original labels from the container before discarding or recycling it according to your institution's policies.[7]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[2][5]

  • Ensure all federal, state, and local regulations regarding the disposal of this material are followed.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Methylene bis(4-methylbenzenesulfonate).

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_decon Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste in a Designated, Compatible Container A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Label Container: 'Hazardous Waste' 'Methylene bis(4-methylbenzenesulfonate)' C->D E Store Sealed Container in a Designated Satellite Accumulation Area D->E I Arrange for Professional Disposal (EHS or Licensed Contractor) E->I F Triple-Rinse Empty Original Container G Collect Rinsate as Hazardous Waste F->G H Deface Original Labels F->H G->C J Dispose of Decontaminated Container per Institutional Policy H->J

Caption: Disposal workflow for Methylene bis(4-methylbenzenesulfonate).

References

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.